Fluconazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAOTPXVQNOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
| Record name | fluconazole | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Fluconazole | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020627 | |
| Record name | Fluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4), slightly soluble in water, Poorly soluble in water but can be dissolved in organic solvents such as chloroform, propylene glycol, and polyethoxylated castor oil (preparation for IV use but dangerous for dogs), Slightly soluble in water and saline, 1.39e+00 g/L | |
| Record name | SID49666152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White crystalline powder, Crystals from ethyl acetate/hexane | |
CAS No. |
86386-73-4 | |
| Record name | Fluconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluconazole [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 86386-73-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VZV102JFY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
138-140 °C, 138 - 140 °C | |
| Record name | Fluconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00196 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUCONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fluconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014342 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Genesis of a Broad-Spectrum Antifungal: A Technical History of Fluconazole's Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluconazole, a triazole antifungal agent, represents a landmark in the treatment of systemic and superficial mycoses. Its development in the late 1970s and commercial introduction in 1988 marked a significant advancement over existing antifungal therapies, offering a safer and more effective oral treatment option. This technical guide provides a comprehensive history of this compound's development, from its conceptualization and synthesis to its preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific journey that brought this pivotal therapeutic agent to fruition.
The Pre-fluconazole Era: An Unmet Need
Prior to the advent of this compound, the therapeutic arsenal against systemic fungal infections was limited and fraught with challenges. Amphotericin B, a polyene antibiotic, was the gold standard but was associated with significant nephrotoxicity. Flucytosine, a pyrimidine analog, had a narrow spectrum of activity and a propensity for the rapid development of resistance. The emergence of imidazole antifungals, such as ketoconazole, in the 1970s offered an oral treatment alternative, but their use was often limited by hepatotoxicity and unfavorable pharmacokinetic properties. This landscape highlighted a critical unmet need for a safe, orally bioavailable, and broad-spectrum antifungal agent.
The Dawn of a New Antifungal: Discovery and Synthesis at Pfizer
In 1978, a dedicated research program was initiated at Pfizer Central Research in Sandwich, Kent, U.K., with the goal of discovering a novel antifungal agent suitable for treating life-threatening systemic fungal infections.[1] The research team, led by Ken Richardson, initially focused on imidazole derivatives but soon shifted their attention to triazole analogues.[2][3][4] This strategic pivot was driven by the hypothesis that the triazole moiety would be less susceptible to metabolic degradation, leading to improved pharmacokinetic profiles.[2]
The core strategy involved the synthesis of polar derivatives to enhance blood levels and further reduce metabolic breakdown.[2] This led to the creation of a series of novel 1,3-bis-triazole-2-arylpropan-2-ol derivatives.[1][2] Through meticulous structure-activity relationship (SAR) studies, the team identified that a 2,4-difluorophenyl substituent provided an optimal combination of antifungal efficacy, pharmacokinetic characteristics, aqueous solubility, and a favorable safety profile.[1][2] This lead compound was this compound.
Original Synthesis of this compound
The initial patented synthesis of this compound involved a multi-step process. While several methods have since been developed, a common early approach is outlined below.[5][6][7][8]
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 1,3-dichloro-2-(2,4-difluorophenyl)propan-2-ol. 1,3-Difluorobenzene is reacted with 1,3-dichloroacetone in the presence of a Lewis acid catalyst, such as aluminum chloride, via a Friedel-Crafts acylation reaction. The resulting ketone is then reduced to the corresponding alcohol.
-
Step 2: Synthesis of 2-(2,4-difluorophenyl)-2,3-epoxy-1-(1H-1,2,4-triazol-1-yl)propane. The alcohol from Step 1 is reacted with 1H-1,2,4-triazole in the presence of a strong base, such as sodium hydride, to displace one of the chlorine atoms. The resulting intermediate is then treated with a base to facilitate an intramolecular cyclization to form the epoxide.
-
Step 3: Synthesis of this compound. The epoxide from Step 2 is opened by reaction with a second equivalent of 1H-1,2,4-triazole in the presence of a base, such as potassium carbonate, to yield this compound.
A simplified schematic of an early synthetic route is depicted below.
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
This compound exerts its antifungal effect by potently and selectively inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14-α-demethylase.[9] This cytochrome P450-dependent enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane that regulates fluidity and integrity.
The nitrogen atom of the triazole ring in this compound binds to the heme iron atom in the active site of lanosterol 14-α-demethylase, preventing the enzyme from demethylating its substrate.[9] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its normal function, leading to increased permeability, leakage of essential cellular components, and ultimately, the inhibition of fungal growth and replication. This compound's high selectivity for the fungal cytochrome P450 enzyme over its mammalian counterpart is a key factor in its favorable safety profile.
Preclinical Evaluation: Demonstrating In Vitro and In Vivo Efficacy
Extensive preclinical studies were conducted to characterize the antifungal activity and pharmacokinetic profile of this compound. These studies were crucial in establishing its potential as a therapeutic agent and guiding its clinical development.
In Vitro Antifungal Activity
This compound demonstrated a broad spectrum of activity against clinically important yeasts. The in vitro susceptibility of various fungal isolates was determined using standardized broth microdilution methods.[3][10][11][12][13]
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing
-
Medium Preparation: A standardized growth medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, is prepared.
-
Drug Dilution: Serial twofold dilutions of this compound are prepared in the microtiter plates.
-
Inoculum Preparation: Fungal isolates are grown on agar plates, and a standardized inoculum suspension is prepared to a specific cell density (e.g., 0.5–2.5 x 10³ cells/mL).
-
Inoculation and Incubation: The microtiter plates are inoculated with the fungal suspension and incubated at 35°C for 24-48 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control.
Table 1: In Vitro Activity of this compound Against Key Fungal Pathogens
| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.5 - 4.0 |
| Candida glabrata | 4.0 - 16.0 | 16.0 - 64.0 |
| Candida parapsilosis | 1.0 - 4.0 | 2.0 - 8.0 |
| Candida tropicalis | 1.0 - 4.0 | 4.0 - 16.0 |
| Cryptococcus neoformans | 2.0 - 8.0 | 8.0 - 16.0 |
Note: MIC values can vary depending on the specific isolates and testing methodologies.[14][15][16][17]
In Vivo Efficacy in Animal Models
The efficacy of this compound was evaluated in various animal models of systemic and superficial fungal infections, including murine models of candidiasis and cryptococcosis.[2][4][18][19][20][21][22][23][24] These studies were instrumental in demonstrating the in vivo activity of this compound and establishing dose-response relationships.
Experimental Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to mimic the susceptible patient population.
-
Infection: Mice are infected intravenously with a standardized inoculum of a pathogenic Candida species.
-
Treatment: this compound is administered orally or intraperitoneally at various doses and dosing schedules.
-
Endpoint Assessment: Efficacy is assessed by determining the reduction in fungal burden in target organs (e.g., kidneys) or by monitoring survival rates compared to untreated controls.
In a murine model of systemic candidiasis, the 50% effective dose (ED₅₀) of this compound administered intraperitoneally was found to be 4.56 mg/kg of body weight per day.[21][22][25]
Preclinical Pharmacokinetics
Pharmacokinetic studies in various animal species, including rats, dogs, and rabbits, revealed this compound's favorable properties.[9][26][27][28][29][30][31] It exhibited excellent oral bioavailability, a long elimination half-life, and good penetration into various tissues, including the cerebrospinal fluid.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Animal Models and Humans
| Species | Dose | Cₘₐₓ (µg/mL) | T½ (hours) | AUC (µg·h/mL) |
| Dog | 5 mg/kg (single oral) | 4.84 | ~24 | 85.56 |
| Dog | 10 mg/kg (single oral) | 5.67 | ~24 | 109.19 |
| Rabbit | 15 mg/kg (IV, q12h) | 42.1 | 11.55 | 552.66 (24h) |
| Rabbit | 50 mg/kg (IV, q12h) | 192.3 | 11.55 | 1789.50 (24h) |
| Human | 150 mg (single oral) | ~3.0 | ~30 | ~90 |
Clinical Development: From Healthy Volunteers to Pivotal Trials
The clinical development of this compound progressed through a series of well-designed studies that established its safety, tolerability, and efficacy in humans for a range of fungal infections.
Phase I Studies
Initial studies in healthy volunteers confirmed this compound's excellent oral bioavailability (>90%) and long plasma half-life of approximately 30 hours, supporting once-daily dosing.[31] The drug was well-tolerated, with mild gastrointestinal complaints being the most common side effects.
Phase II and III Clinical Trials
Pivotal clinical trials demonstrated the efficacy of this compound in treating various fungal infections.
In a multicenter, open-label trial, a single 150 mg oral dose of this compound was administered to 180 patients with vaginal candidiasis.[1] The clinical cure or marked improvement rate was 97% at the short-term follow-up (5-16 days) and 88% at the long-term follow-up (27-62 days).[1] Mycological eradication was achieved in 93% of patients at the short-term assessment.[1] Another study comparing a single 150 mg dose of this compound to a 6-day course of intravaginal clotrimazole found comparable efficacy, with clinical effectiveness rates of 80% and 72%, respectively, at the short-term assessment.[32]
Table 3: Clinical Efficacy of this compound in Vaginal Candidiasis
| Study | Treatment Regimen | Clinical Cure Rate (Short-term) | Mycological Eradication Rate (Short-term) |
| Multicentre Study Group (1988)[1] | This compound 150 mg single dose | 97% | 93% |
| Comparative Study (1998)[32] | This compound 150 mg single dose | 80% | 76% |
| Comparative Study (1998)[32] | Clotrimazole 100 mg daily for 6 days | 72% | 72% |
Clinical trials in immunocompromised patients, including those with HIV/AIDS, established the efficacy of this compound for mucosal candidiasis.[33][34][35][36][37][38] For oropharyngeal candidiasis, a typical dosage regimen is 200 mg on the first day, followed by 100 mg once daily for at least two weeks.[37][38] For esophageal candidiasis, the recommended dosage is similar, but treatment is extended for a minimum of three weeks and for at least two weeks following the resolution of symptoms.[37][38]
Experimental Protocol: Clinical Trial for Oropharyngeal Candidiasis
-
Patient Population: Immunocompromised patients with clinical and mycological evidence of oropharyngeal candidiasis.
-
Treatment Arms: Patients are randomized to receive either oral this compound or a comparator antifungal agent (e.g., topical clotrimazole).
-
Dosing Regimen: this compound is administered at a loading dose followed by a daily maintenance dose.
-
Efficacy Assessment: Clinical cure (resolution of signs and symptoms) and mycological cure (negative culture) are assessed at the end of treatment and at follow-up visits.
Conclusion
The development of this compound was a triumph of rational drug design and a testament to the perseverance of the research team at Pfizer. By systematically modifying the chemical structure of azole antifungals, they created a molecule with a superior pharmacokinetic profile and a favorable safety margin. The in-depth preclinical and clinical evaluation that followed rigorously established its efficacy against a broad range of fungal pathogens. This compound's introduction revolutionized the management of fungal infections and it remains an essential medicine worldwide, a legacy of innovative pharmaceutical research and development.
References
- 1. Treatment of vaginal candidiasis with a single oral dose of this compound. Multicentre Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Demonstration of Therapeutic Equivalence of this compound Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 5. This compound Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106749055A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. DE60114889T2 - PROCESS FOR THE PREPARATION OF this compound AND CRYSTAL MODIFICATIONS THEREOF - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Antifungal Susceptibility Testing of this compound by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. msjonline.org [msjonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 16. In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Correlation of this compound MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 19. A Novel Immunocompetent Mouse Model for Testing Antifungal Drugs Against Invasive Candida albicans Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacodynamics of this compound in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Animal Model Testing of Chemosensitizing Agents of Antifungal Drugs | National Agricultural Library [nal.usda.gov]
- 24. Enhanced pathogenicity of Candida albicans pre-treated with subinhibitory concentrations of this compound in a mouse model of disseminated candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacodynamics of this compound in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic Studies of this compound in Rabbits Characterizing Doses Which Achieve Peak Levels in Serum and Area under the Concentration-Time Curve Values Which Mimic Those of High-Dose this compound in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pharmacokinetics of this compound after oral administration to healthy beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. journals.asm.org [journals.asm.org]
- 31. Pharmacokinetics and tissue penetration of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Comparative Study of the Effectiveness of Oral this compound and Intravaginal Clotrimazole in the Treatment of Vaginal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ClinicalTrials.gov [clinicaltrials.gov]
- 34. 2024.sci-hub.se [2024.sci-hub.se]
- 35. Candidiasis (Mucocutaneous): Adult and Adolescent OIs | NIH [clinicalinfo.hiv.gov]
- 36. droracle.ai [droracle.ai]
- 37. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 38. Diflucan (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
Fluconazole's Disruption of Fungal Cell Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its efficacy lies in the targeted disruption of the fungal cell membrane, a critical component for fungal viability and pathogenicity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, focusing on its interaction with the fungal cell membrane. We will delve into the specific enzymatic inhibition, the consequential alterations in membrane composition and properties, and the experimental methodologies employed to elucidate these processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in antifungal drug development and research.
Core Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
This compound's primary mode of action is the highly selective inhibition of a crucial enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase .[1][2][3][4] This enzyme, a cytochrome P450-dependent enzyme encoded by the ERG11 gene, is essential for the conversion of lanosterol to ergosterol, the predominant sterol in fungal cell membranes.[2][4][5] Ergosterol is the fungal equivalent of cholesterol in mammalian cells, playing a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[2][4][6]
This compound, with its triazole ring, binds to the heme iron cofactor in the active site of lanosterol 14α-demethylase, preventing the enzyme from binding its natural substrate, lanosterol.[5] This inhibition is highly specific to the fungal enzyme, as mammalian demethylase activity is significantly less sensitive to this compound.[1][5] This selectivity is a key factor in this compound's favorable therapeutic index.
The Ergosterol Biosynthesis Pathway and this compound's Point of Intervention
The synthesis of ergosterol is a complex, multi-step process. This compound intervenes at the demethylation step of lanosterol. The pathway can be visualized as follows:
Consequences of Lanosterol 14α-Demethylase Inhibition
The inhibition of lanosterol 14α-demethylase by this compound leads to two primary and detrimental consequences for the fungal cell:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular levels of ergosterol.[7]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of lanosterol and other 14α-methylated sterols.[1][4][5] These aberrant sterols are then incorporated into the fungal cell membrane, leading to a host of structural and functional defects.[4]
Impact on Fungal Cell Membrane Properties
The altered sterol composition of the fungal cell membrane profoundly affects its physicochemical properties and biological functions.
Increased Membrane Permeability and Fluidity
The replacement of the planar ergosterol molecule with the bulkier 14α-methylated sterols disrupts the tight packing of phospholipids in the membrane bilayer.[4] This leads to:
-
Increased Membrane Fluidity: The disordered membrane becomes more fluid, which can impair the function of membrane-associated enzymes and transport systems.
-
Increased Permeability: The compromised integrity of the membrane results in increased permeability, making the fungal cell susceptible to osmotic stress and the leakage of essential intracellular components.[1][2]
Disruption of Membrane-Bound Enzymes
Many essential fungal enzymes are embedded within the cell membrane and their activity is dependent on the specific lipid environment provided by ergosterol. The altered sterol composition can lead to the dysfunction of these proteins, further contributing to the antifungal effect.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound with its target and its effects on fungal cells.
Table 1: Inhibitory Potency of this compound against Fungal Lanosterol 14α-Demethylase (CYP51)
| Fungal Species | IC50 (µM) | Reference |
| Candida albicans | 0.039 - 0.30 | [5] |
| Malassezia globosa | 0.206 ± 0.008 | [8] |
IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit the enzyme activity by 50%.
Table 2: Binding Affinity of this compound to Fungal and Human CYP51
| Enzyme Source | Dissociation Constant (Kd) (nM) | Reference |
| Saccharomyces cerevisiae Erg11p | 74 ± 15 | [9] |
| Candida albicans CYP51 | 10 - 56 | [10] |
| Homo sapiens CYP51 | ~30,500 | [10] |
Kd (Dissociation constant) is a measure of the binding affinity of this compound to the enzyme. A lower Kd indicates a higher binding affinity.
Table 3: this compound-Induced Ergosterol Depletion in Candida albicans
| This compound Concentration (µg/mL) | Mean Ergosterol Reduction (%) in Susceptible Isolates | Reference |
| 1 | 72 | [7] |
| 4 | 84 | [7] |
| 16 | 95 | [7] |
| 64 | 100 | [7] |
Experimental Protocols
This section provides an overview of key experimental protocols used to study the mechanism of action of this compound.
Heterologous Expression and Purification of Fungal Lanosterol 14α-Demethylase (CYP51)
This protocol is essential for obtaining sufficient quantities of the purified enzyme for in vitro studies.
Methodology:
-
Gene Cloning: The gene encoding the fungal CYP51 is amplified via PCR and cloned into a suitable expression vector, often containing a polyhistidine-tag for purification.[11][12]
-
Heterologous Expression: The expression vector is transformed into a host organism, typically Escherichia coli. Protein expression is induced under optimized conditions.[3][11][12]
-
Cell Lysis and Membrane Isolation: The cells are harvested and lysed. The membrane fraction containing the recombinant CYP51 is isolated by centrifugation.[11][12]
-
Solubilization: The membrane-bound CYP51 is solubilized using detergents.[11]
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography, such as Nickel-NTA chromatography, which binds to the polyhistidine-tag.[3][11]
-
Dialysis: The purified enzyme is dialyzed to remove the elution buffer components and stored under appropriate conditions.[11]
Lanosterol 14α-Demethylase Enzymatic Assay
This assay is used to determine the activity of the purified CYP51 enzyme and to assess the inhibitory effect of compounds like this compound.
Methodology:
-
Reconstitution of the Enzyme System: The purified CYP51 is reconstituted with a cytochrome P450 reductase and a lipid environment to ensure its catalytic activity.[13]
-
Reaction Mixture: The reaction mixture typically contains the reconstituted enzyme, the substrate (lanosterol), and NADPH as a cofactor.[13][14]
-
Incubation: The reaction is incubated at an optimal temperature for a specific duration.
-
Inhibition Studies: For inhibition assays, varying concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.[15]
-
Product Analysis: The reaction is stopped, and the products are extracted and analyzed, often by LC-MS/MS, to quantify the conversion of lanosterol to its demethylated product.[5]
Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used to quantify the changes in the sterol profile of fungal cells upon treatment with this compound.
Methodology:
-
Sample Preparation: Fungal cells are cultured with and without this compound. The cells are then harvested, washed, and lyophilized.[1][16]
-
Saponification and Extraction: The cell pellets are saponified to break down lipids and release the sterols. The non-saponifiable lipids, including the sterols, are then extracted with an organic solvent.[1]
-
Derivatization: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility for GC analysis.[1][2]
-
GC-MS Analysis: The derivatized sterols are separated by gas chromatography and detected by mass spectrometry.
-
Data Analysis: The different sterols are identified based on their retention times and mass spectra, and their relative abundance is quantified.[1][2]
Assessment of Fungal Membrane Fluidity
Fluorescence anisotropy using a probe like 1,6-diphenyl-1,3,5-hexatriene (DPH) is a common method to assess membrane fluidity.
Methodology:
-
Cell Preparation: Fungal cells are grown in the presence or absence of this compound.
-
Probe Incorporation: The fluorescent probe DPH is incubated with the fungal cells, allowing it to incorporate into the cell membranes.[17]
-
Fluorescence Anisotropy Measurement: The fluorescence anisotropy of the DPH-labeled cells is measured using a fluorometer.
-
Data Interpretation: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.
Mechanisms of this compound Resistance
The emergence of this compound resistance is a significant clinical challenge. The primary mechanisms of resistance are:
-
Alterations in the Target Enzyme: Point mutations in the ERG11 gene can lead to changes in the amino acid sequence of lanosterol 14α-demethylase, reducing its binding affinity for this compound.[18]
-
Overexpression of the Target Enzyme: Increased expression of the ERG11 gene can lead to higher levels of the target enzyme, requiring higher concentrations of this compound for effective inhibition.
-
Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, can actively pump this compound out of the fungal cell, reducing its intracellular concentration.[19][20]
Conclusion
This compound's mechanism of action is a well-defined and elegant example of targeted antifungal therapy. By specifically inhibiting lanosterol 14α-demethylase, this compound triggers a cascade of events that ultimately compromise the integrity and function of the fungal cell membrane, leading to a fungistatic or fungicidal effect. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued development of novel antifungal agents and for devising strategies to combat the growing threat of antifungal resistance. This guide provides a foundational resource for professionals dedicated to advancing the field of mycology and infectious disease treatment.
References
- 1. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 3. Expression, Purification, and Characterization of Aspergillus fumigatus Sterol 14-α Demethylase (CYP51) Isoenzymes A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Heterologous expression and purification of recombinant proteins [bio-protocol.org]
- 7. Quantitation of Ergosterol Content: Novel Method for Determination of this compound Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.bangor.ac.uk [research.bangor.ac.uk]
- 9. Structural Insights into Binding of the Antifungal Drug this compound to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heterologous Expression and Characterization of the Sterol 14α-Demethylase CYP51F1 from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Cloning, Heterologous Expression, Purification, and Evaluation of Protein–Ligand Interactions of CYP51 of Candida krusei Azole-Resistant Fungal Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 1,6-Diphenyl-1,3,5-hexatrine as a reporter of inner spore membrane fluidity in Bacillus subtilis and Alicyclobacillus acidoterrestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Molecular analysis of cyp51 from this compound-resistant Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mechanism of this compound Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resistance mechanisms in this compound-resistant Candida albicans isolates from vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
structure-activity relationship of fluconazole and its analogues
An In-depth Technical Guide to the Structure-Activity Relationship of Fluconazole and its Analogues
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a bis-triazole antifungal agent, has been a cornerstone in the treatment of fungal infections since its introduction in 1988.[1][2] Its mechanism of action involves the potent and selective inhibition of the fungal enzyme lanosterol 14-α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol.[1][3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the cessation of fungal growth.[3] However, the rise of antifungal resistance in clinically important pathogens like Candida albicans has necessitated the development of new, more potent analogues that can overcome these resistance mechanisms.[2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound and its derivatives. It explores how modifications to its core structure influence antifungal activity, enzyme inhibition, and pharmacokinetic properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of critical pathways and workflows to aid in the rational design of next-generation antifungal agents.
Core Structure and Mechanism of Action
The foundational structure of this compound consists of three key components: a central propan-2-ol backbone, two 1,2,4-triazole rings, and a 2,4-difluorophenyl group.[2] The antifungal activity of azoles like this compound is primarily dependent on their ability to inhibit CYP51.[4] The nitrogen atom (N-4) of one of the triazole rings coordinates with the heme iron atom in the active site of CYP51, preventing the natural substrate, lanosterol, from binding and undergoing demethylation.[4][5] This inhibition blocks the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.
Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.
Structure-Activity Relationship (SAR) Analysis
SAR studies on this compound have primarily focused on modifications to three regions: the aromatic ring, the 1,2,4-triazole rings, and the central hydroxyl group, in an effort to enhance potency and improve pharmacokinetic profiles.[1][2]
Modifications of the Difluorophenyl Ring
The 2,4-difluorophenyl moiety is a critical pharmacophore. Alterations to the substituents on this ring have a significant impact on antifungal activity.
-
Halogen Substitution: Replacing the fluorine atoms with other halogens has yielded potent compounds. A derivative with two chlorine atoms (2,4-diCl) in place of the fluorines demonstrated particularly high antifungal activity against Candida albicans and Microsporum gypseum.[1] Molecular docking studies suggest this compound has a lower final docked energy with the target enzyme, 14α-demethylase.[1]
-
Phenoxy Substitution: The addition of a phenoxy group at the 4-position of the aromatic ring has been explored for agricultural applications, with some analogues showing higher activity against plant pathogens like Fusarium oxysporum than commercial fungicides.[1]
Modifications of the 1,2,4-Triazole Rings
The triazole rings are essential for coordinating with the heme iron of CYP51. Modifications in this region aim to enhance this interaction or introduce new interactions with active site residues.
-
Bioisosteric Replacement: Replacing one of the 1,2,4-triazole rings with a 1,2,3-triazole has resulted in analogues with greater potency against Candida pathogens than this compound.[6] Compound 12 from this series showed a 97.4% reduction in fungal load in a murine model of candidiasis.[6]
-
Substitution on the Triazole Ring: Adding substituents to one of the triazole rings can improve activity.
-
Introducing a benzylthio group led to compounds with a better activity profile than this compound, especially against this compound-resistant isolates.[7] A derivative with a 2,4-dichloro benzylthio substituent was highly active against C. albicans (MIC of 0.125 µg/mL).[8]
-
Analogues bearing a urea functionality have shown superior in vitro capabilities against both sensitive and resistant C. albicans.[9][10] Compounds 8b and 8c from one such study were 32-fold more potent than this compound against certain strains.[9][10]
-
Modifications of the Propan-2-ol Linker and Hydroxyl Group
The tertiary hydroxyl group is crucial for binding to the apoprotein of CYP51. While this group is generally conserved, modifications to the linker or the hydroxyl itself can influence pharmacokinetic properties.
-
Alkoxy Substitution: Introducing an alkoxy group at the methylene moiety adjacent to the hydroxyl group has produced active compounds. A derivative with a 2,4-diCl phenyl ring and a methoxy (MeO) substitution had a Minimal Elimination Concentration (MEC) of 0.31 μg/mL against C. albicans.[8]
-
Phosphorylation: To improve water solubility for parenteral administration, the hydroxyl group can be phosphorylated to form a monoester prodrug, such as fosthis compound.[1][11] This prodrug is rapidly converted to this compound in the body.[11]
Caption: Summary of key structure-activity relationships for this compound analogues.
Quantitative SAR Data
The following tables summarize the in vitro activity of representative this compound analogues against key fungal pathogens and the target enzyme, CYP51.
Table 1: Antifungal Activity (Minimum Inhibitory Concentration - MIC)
| Compound ID/Modification | Target Organism | MIC (µg/mL) | This compound MIC (µg/mL) | Reference |
| 2,4-dichloro analogue | C. albicans (clinical strain) | 0.5 | 1 | [1] |
| 2,4-dichloro analogue | Microsporum gypseum | 4 | 8 | [1] |
| Analogue 8b (Urea moiety) | C. albicans (resistant) | 0.5 | 16 | [9][10] |
| Analogue 8c (Urea moiety) | C. albicans (resistant) | 0.5 | 16 | [9][10] |
| 2,4-dichloro benzylthio subst. | C. albicans | 0.125 | 1 | [8] |
| Alkoxy subst. (2,4-diCl, MeO) | C. albicans | 0.31 (MEC) | - | [8] |
Table 2: Enzyme Inhibition (IC₅₀)
| Compound ID/Modification | Target Enzyme | IC₅₀ (µM) | This compound IC₅₀ (µM) | Reference |
| Analogue 5d (short, chloro) | C. albicans CYP51 | 0.39 | 0.31 | [12] |
| Analogue 5f (short, di-chloro) | C. albicans CYP51 | 0.46 | 0.31 | [12] |
| Analogue 12b (extended, fluoro) | C. albicans CYP51 | 0.20 | 0.31 | [12] |
| Analogue 12c (extended, chloro) | C. albicans CYP51 | 0.33 | 0.31 | [12] |
| This compound | T. cruzi CYP51 | 0.88 | - | [13] |
Experimental Protocols
The evaluation of novel this compound analogues relies on a set of standardized in vitro and in vivo assays.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI/EUCAST)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Protocol Overview:
-
Preparation of Antifungal Stock: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform twofold serial dilutions of the compound in a standardized liquid medium, typically RPMI 1640.[14] Final drug concentrations may range from 0.03 to 64 µg/mL.[15]
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture. Adjust the suspension spectrophotometrically to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[15]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate, including a drug-free growth control well.
-
Incubation: Incubate the plates at 35-37°C for 24 to 48 hours.[14][15]
-
MIC Determination: The MIC is read as the lowest concentration of the drug that causes a significant reduction in fungal growth compared to the control. For azoles, this is typically defined as a ≥50% decrease in turbidity (growth inhibition).[16][17][18] The reading can be done visually or with a spectrophotometer.
Caption: Standard experimental workflow for MIC determination by broth microdilution.
CYP51 Enzyme Inhibition Assay
This assay measures the ability of a compound to directly inhibit the activity of the target enzyme, lanosterol 14α-demethylase.
Protocol Overview:
-
Enzyme Reconstitution: The assay uses a reconstituted system containing purified, recombinantly expressed CYP51 (e.g., from C. albicans) and a cytochrome P450 reductase (CPR). A typical enzyme concentration is 0.25-1 µM.[12]
-
Compound Incubation: Varying concentrations of the test compound (e.g., 0 to 10 µM) are pre-incubated with the reconstituted enzyme system.[12]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the natural substrate, lanosterol, and an NADPH regenerating system.[12][13]
-
Fluorescence-Based Monitoring (Alternative Method): A fluorogenic substrate, such as 7-benzyloxy-4-(trifluoromethyl)coumarin (BOMCC), can be used. The enzyme metabolizes BOMCC into a fluorescent product, and the rate of fluorescence increase is measured (e.g., Excitation: 410 nm, Emission: 460 nm).[13]
-
Data Analysis: The rate of substrate turnover is measured (e.g., by HPLC or fluorescence). The percentage of inhibition at each compound concentration is calculated relative to a no-drug control.
-
IC₅₀ Determination: The IC₅₀ value, the concentration of the compound required to inhibit 50% of the enzyme's activity, is determined by fitting the dose-response data to a suitable equation (e.g., the Morrison equation).[19]
Pharmacokinetic (PK) Evaluation
PK studies assess the absorption, distribution, metabolism, and excretion (ADME) of a compound in an animal model.
Methodology Overview:
-
Dosing: The compound is administered to test animals (e.g., mice, rats) via a relevant route, such as oral (p.o.) or intravenous (i.v.).[20]
-
Sample Collection: Blood samples are collected at multiple time points after administration.
-
Compound Quantification: The concentration of the drug in the plasma or serum is measured using a validated analytical method, such as gas-liquid chromatography or, more commonly, liquid chromatography with tandem mass spectrometry (LC-MS/MS).[20][21]
-
Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software (e.g., NONMEM).[11] The data is typically fitted to a compartmental model (e.g., one- or two-compartment) to determine key PK parameters.[11][20]
-
Key Parameters: Important parameters calculated include Clearance (CL), Volume of Distribution (Vd), elimination half-life (t₁/₂), and bioavailability (F%) for oral compounds.[11][22]
Conclusion
The structure-activity relationship of this compound is well-defined, providing a robust framework for the rational design of new antifungal agents. Key insights indicate that modifications to the difluorophenyl ring, such as replacing fluorines with chlorines, and substitutions on the triazole rings with moieties like substituted thioethers or ureas, can significantly enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. While the core propan-2-ol structure is critical for activity, its modification into a prodrug form can improve physicochemical properties like solubility. The continued application of these SAR principles, combined with advanced in silico modeling and robust experimental evaluation, holds great promise for the development of the next generation of azole antifungals to combat the growing threat of fungal infections.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Structural Insights into Binding of the Antifungal Drug this compound to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antifungal activity of 1,2,3-triazole containing this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel this compound-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population pharmacokinetics of this compound after administration of fosthis compound and this compound in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparison of Three Methods for Testing Azole Susceptibilities of Candida albicans Strains Isolated Sequentially from Oral Cavities of AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazo… [ouci.dntb.gov.ua]
- 22. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluconazole's Impact on the Ergosterol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of various fungal infections. Its efficacy is primarily attributed to the disruption of the ergosterol biosynthesis pathway, an essential process for maintaining the integrity and function of the fungal cell membrane. This technical guide provides an in-depth analysis of the molecular mechanism of this compound, its quantitative impact on ergosterol production, and the downstream consequences for fungal pathogens. Detailed experimental protocols for assessing this compound's effects are provided, alongside visual representations of the core biochemical pathway, experimental workflows, and associated signaling responses.
Introduction
Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[1] The ergosterol biosynthesis pathway, therefore, represents a critical target for antifungal drug development. This compound is a highly selective inhibitor of a key enzyme in this pathway, leading to a fungistatic effect on a broad spectrum of fungal pathogens.[2][3] Understanding the intricacies of this compound's interaction with this pathway is paramount for optimizing its clinical use and for the development of novel antifungal agents to combat emerging resistance.
Mechanism of Action of this compound
This compound exerts its antifungal activity by specifically inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[4][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[1] The mechanism of inhibition involves the binding of the free nitrogen atom in this compound's triazole ring to the heme iron atom within the active site of lanosterol 14α-demethylase.[2] This interaction prevents the demethylation of lanosterol, thereby halting the ergosterol biosynthesis pathway.[2]
The inhibition of lanosterol 14α-demethylase leads to two primary downstream effects that are detrimental to the fungal cell:
-
Depletion of Ergosterol: The reduction in ergosterol levels compromises the structural integrity and fluidity of the fungal cell membrane.[5] This can impair the function of membrane-bound enzymes and transport systems.[6]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the accumulation of 14α-methylated sterols, such as lanosterol.[2][7] These abnormal sterols can be incorporated into the fungal membrane, disrupting its normal structure and function, which is believed to contribute significantly to the fungistatic activity of this compound.[5][8]
Quantitative Impact of this compound on Ergosterol Biosynthesis
The inhibitory effect of this compound on ergosterol synthesis can be quantified, and this quantification is often used to determine the susceptibility of fungal isolates.
Table 1: Effect of this compound on Ergosterol Content in Candida albicans
| This compound Concentration (µg/mL) | Mean Decrease in Ergosterol Content (Susceptible Isolates) | Mean Decrease in Ergosterol Content (Resistant Isolates) |
| 1 | 72% | 25% |
| 4 | 84% | 38% |
| 16 | 95% | 73% |
| 64 | 100% | 84% |
Data summarized from studies on this compound-susceptible and -resistant C. albicans isolates.[9][10]
Table 2: this compound IC50 Values for Various Candida Species
| Candida Species | This compound IC50 Range (µg/mL) |
| Candida albicans | 0.25 - 2 |
| Candida glabrata | 32 |
| Candida krusei | ≥64 |
| Candida parapsilosis | 2 |
| Candida tropicalis | 2 |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that inhibits 50% of the target's activity. These values can vary between studies and isolates.[11][12]
Experimental Protocols
Quantification of Ergosterol Content by Spectrophotometry
This protocol outlines a common method for extracting and quantifying total cellular ergosterol from fungal cells.
Materials:
-
Fungal culture
-
This compound (or other test compound)
-
Sabouraud Dextrose Agar/Broth
-
Sterile water
-
25% Alcoholic Potassium Hydroxide (KOH) solution
-
n-Heptane
-
Ethanol (95%)
-
Spectrophotometer
Procedure:
-
Fungal Culture Preparation: Culture the fungal isolates on Sabouraud dextrose agar plates. Prepare a cell suspension in sterile water and adjust the inoculum to the desired cell density (e.g., 1 x 10^7 cells/mL).
-
Drug Exposure: Inoculate the fungal suspension into a suitable broth medium containing varying concentrations of this compound. Include a drug-free control. Incubate the cultures under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile water and record the wet weight.
-
Saponification: Resuspend the cell pellet in the 25% alcoholic KOH solution. Incubate in a water bath at 85°C for 1 hour to saponify the cellular lipids.
-
Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane to the sample. Vortex vigorously to extract the non-saponifiable sterols into the n-heptane layer.
-
Spectrophotometric Analysis: Transfer the n-heptane layer to a clean tube and evaporate to dryness. Resuspend the sterol extract in 95% ethanol. Scan the absorbance of the solution between 240 nm and 300 nm. Ergosterol and its precursor, 24(28)-dehydroergosterol, exhibit a characteristic four-peaked curve in this range.
-
Calculation: The ergosterol content can be calculated based on the absorbance values at specific wavelengths (typically around 281.5 nm and 230 nm) and the wet weight of the cell pellet. The percentage of ergosterol reduction in this compound-treated samples is then calculated relative to the drug-free control.[9][10]
Broth Microdilution Antifungal Susceptibility Testing
This is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Materials:
-
Fungal isolate
-
This compound
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Drug Dilution: Prepare a serial two-fold dilution of this compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI (Clinical and Laboratory Standards Institute) guidelines (e.g., M27-A3).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., 50% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or by using a spectrophotometer.[13][14]
Visualizations
Ergosterol Biosynthesis Pathway and this compound's Site of Action
Caption: this compound inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis.
Experimental Workflow for Assessing this compound's Impact
Caption: Workflow for evaluating this compound's effect on fungal ergosterol.
Signaling Response to Ergosterol Depletion
Caption: Ergosterol depletion activates the Upc2 transcription factor.
Downstream Consequences and Clinical Relevance
The disruption of the ergosterol biosynthesis pathway by this compound has several significant consequences for the fungal cell, extending beyond simple membrane destabilization:
-
Impaired Fungal Growth: The altered membrane properties and accumulation of toxic sterols lead to the inhibition of fungal growth, which is the primary basis of this compound's fungistatic activity.[2]
-
Increased Susceptibility to Stress: Fungi with depleted ergosterol levels may exhibit increased susceptibility to other environmental stresses, such as osmotic stress and temperature changes.
-
Defects in Cellular Processes: Ergosterol is concentrated in specific membrane domains and is crucial for processes like endocytosis, vacuolar fusion, and the proper localization and function of membrane proteins.[4][6] Inhibition of its synthesis can, therefore, lead to widespread cellular dysfunction.
-
Virulence Attenuation: In pathogenic fungi, ergosterol is important for virulence factors such as hyphal formation in Candida albicans. By disrupting ergosterol synthesis, this compound can attenuate the virulence of these pathogens.[9]
Conclusion
This compound's targeted inhibition of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway remains a highly effective strategy for the clinical management of fungal infections. A thorough understanding of its mechanism of action, the quantitative effects on ergosterol levels, and the downstream cellular consequences is essential for both optimizing current therapeutic approaches and for guiding the development of new antifungal agents. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers and professionals in the field of mycology and drug development.
References
- 1. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Structural Insights into Binding of the Antifungal Drug this compound to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement for Ergosterol in V-ATPase Function Underlies Antifungal Activity of Azole Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 8. Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Ergosterol Content: Novel Method for Determination of this compound Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epidemiological Cutoff Values for this compound, Itraconazole, Posaconazole, and Voriconazole for Six Candida Species as Determined by the Colorimetric Sensititre YeastOne Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro activity of D0870 compared with those of other azoles against this compound-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An evaluation of seven methods of testing in vitro susceptibility of clinical yeast isolates to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of fluconazole, a widely used triazole antifungal agent. This compound's efficacy is primarily fungistatic against Candida species and is dependent on its ability to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[[“]][2][3] Understanding its in vitro PK/PD properties is crucial for predicting clinical efficacy, optimizing dosing regimens, and combating the emergence of resistance.
In Vitro Pharmacokinetics of this compound
In vitro pharmacokinetic studies of this compound focus on its stability, protein binding, and metabolism in experimental systems designed to mimic physiological conditions. These studies are essential for interpreting in vitro pharmacodynamic data and extrapolating it to in vivo scenarios.
Protein Binding
This compound exhibits low plasma protein binding, typically around 11-12%.[4][5] This low level of binding means that a large fraction of the drug is free and available to exert its antifungal effect. In vitro studies have shown that this compound's protein binding is independent of albumin concentrations.[6] However, a significant correlation has been found between this compound protein binding and α1-acid glycoprotein (AAG) levels.[6] In patients with chronic renal failure, where AAG levels can be elevated, this compound protein binding has been observed to increase significantly.[6]
| Parameter | Value | Reference |
| Plasma Protein Binding | 11-12% | [4][5] |
| Binding Protein(s) | Primarily α1-acid glycoprotein | [6] |
In Vitro Metabolism
This compound undergoes minimal metabolism.[7] In vitro studies using rat liver microsomes have investigated its interaction with cytochrome P450 enzymes. While this compound is a moderate inhibitor of CYP2C9 and CYP3A4 and a potent inhibitor of CYP2C19, its own metabolism is not a significant route of elimination.[2][8] The majority of the administered dose is excreted unchanged in the urine.[2][4]
In Vitro Pharmacodynamics of this compound
The in vitro pharmacodynamics of this compound describe the relationship between drug concentration and its antifungal effect over time. Key pharmacodynamic parameters include the minimum inhibitory concentration (MIC) and the time-course of fungal killing.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[2][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway.[[“]] By inhibiting this enzyme, this compound blocks the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10] The depletion of ergosterol and the accumulation of toxic 14-α-methyl sterols disrupt the fungal cell membrane's integrity and function, leading to the inhibition of fungal growth.[[“]][2]
Caption: this compound's mechanism of action pathway.
Antifungal Susceptibility Testing and MIC Distribution
The minimum inhibitory concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism in vitro.[11] For this compound, MICs are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M27-A document.[12][13]
| Candida Species | This compound MIC90 (μg/mL) | Reference |
| C. albicans | 0.5 | [14] |
| C. parapsilosis | 2 | [14] |
| C. tropicalis | 2 | [14] |
| C. lusitaniae | 2 | [14] |
| C. kefyr | 0.5 | [14] |
| C. glabrata | 32 | [14] |
| C. krusei | ≥64 | [14] |
Interpretive Breakpoints for this compound against Candida spp. (CLSI) [14]
| Category | MIC (μg/mL) |
| Susceptible (S) | ≤8 |
| Susceptible-Dose Dependent (SDD) | 16-32 |
| Resistant (R) | ≥64 |
Time-Kill Kinetics
Time-kill curve studies are used to assess the rate and extent of antifungal activity over time. For this compound, these studies typically demonstrate fungistatic activity, meaning it inhibits fungal growth rather than killing the fungal cells.[[“]][15] The effect of this compound is generally concentration-independent, with maximal effect often observed at concentrations two- to eight-fold greater than the MIC.[16]
| Organism | This compound Concentration | Observation at 24h | Reference |
| Candida albicans | 2 x MIC | Fungistatic activity | [17] |
| Candida albicans | 16 x MIC | Lowest decrease in colony count at 8h | [18] |
Pharmacokinetic/Pharmacodynamic (PK/PD) Indices
The PK/PD index that best correlates with the efficacy of this compound is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC24/MIC).[11][16][19] An AUC24/MIC ratio of >25 to 50 is generally predictive of therapeutic efficacy.[16][20] For treatment, an AUC for 24 hours of 400 mg·h/liter is considered appropriate for susceptible species.[21]
| PK/PD Index | Target for Efficacy | Reference |
| AUC24/MIC | >25-50 | [16][20] |
| fAUC/MIC | 100 (EUCAST target) | [21] |
Mechanisms of Resistance
In vitro resistance to this compound in Candida species can arise through several mechanisms, often in combination.[15]
-
Target Site Modification: Point mutations in the ERG11 gene can lead to alterations in the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for this compound.[22][23][24]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene results in higher levels of the target enzyme, requiring higher concentrations of this compound to achieve inhibition.[22][23]
-
Increased Drug Efflux: Overexpression of efflux pump genes, such as those encoding for ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1), actively removes this compound from the fungal cell, reducing its intracellular concentration.[22][24][25]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can allow the fungus to bypass the need for the step blocked by this compound or to produce alternative sterols that can maintain cell membrane function.[15]
Caption: Key mechanisms of in vitro resistance to this compound.
Experimental Protocols
Broth Microdilution for MIC Determination (Adapted from CLSI M27)
This protocol provides a standardized method for determining the MIC of this compound against yeasts.
Caption: Workflow for this compound MIC determination.
Methodology:
-
Inoculum Preparation: Prepare a standardized yeast suspension (0.5-2.5 x 103 CFU/mL) in RPMI 1640 medium.[11][26]
-
Drug Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate.[26]
-
Inoculation: Inoculate each well with the yeast suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.[13][27]
-
Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., approximately 50% inhibition) compared to the growth control.[13]
Time-Kill Curve Assay
This assay evaluates the fungicidal or fungistatic activity of this compound over time.
Methodology:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 105 CFU/mL in a suitable broth medium (e.g., RPMI 1640 buffered with MOPS to pH 7.0).[17][28]
-
Drug Exposure: Add this compound at various concentrations (e.g., 0.25x to 32x MIC) to the inoculated broth.[16] Include a drug-free control.
-
Incubation and Sampling: Incubate the cultures at 35°C with agitation.[17][28] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw samples.
-
Colony Counting: Perform serial dilutions of the samples and plate them on agar plates to determine the number of viable colonies (CFU/mL). To mitigate drug carryover, filtration of the sample may be necessary.[28]
-
Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration and the control.
In Vitro PK/PD Models
Dynamic in vitro models are used to simulate the changing drug concentrations that occur in vivo and to study their effect on fungal growth.[11][29] These models typically consist of a central compartment where the antifungal drug is introduced and then eliminated at a rate that mimics its in vivo half-life.[11] Fungal cultures are exposed to these fluctuating drug concentrations, and the resulting growth or killing is monitored over time. These models provide a more realistic assessment of an antifungal's activity than static MIC or time-kill experiments and are valuable for refining PK/PD targets.[11]
References
- 1. consensus.app [consensus.app]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein binding of itraconazole and this compound in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Fosthis compound? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. Mechanism-Based Pharmacokinetic-Pharmacodynamic Models of In Vitro Fungistatic and Fungicidal Effects against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Susceptibility Testing of this compound by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound susceptibility testing [bio-protocol.org]
- 14. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Parametric and nonparametric population pharmacokinetic analysis of this compound in critically ill patients and dosing simulations for Candida infections - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization and Quantitation of the Pharmacodynamics of this compound in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. thecandidadiet.com [thecandidadiet.com]
- 23. Resistance mechanisms in this compound-resistant Candida albicans isolates from vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. journals.asm.org [journals.asm.org]
- 26. journals.asm.org [journals.asm.org]
- 27. journals.asm.org [journals.asm.org]
- 28. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Mechanism-based pharmacokinetic-pharmacodynamic models of in vitro fungistatic and fungicidal effects against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Advancements in Antifungal Research: A Technical Guide to Early-Stage Fluconazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The rise of invasive fungal infections, coupled with the growing concern of antifungal resistance, has underscored the urgent need for novel therapeutic agents. Fluconazole, a cornerstone of azole antifungal therapy, continues to serve as a critical scaffold for the development of new derivatives with enhanced potency, broader spectrum of activity, and efficacy against resistant strains. This technical guide provides an in-depth overview of early-stage research on this compound derivatives, focusing on their synthesis, antifungal activity, and mechanisms of action. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of next-generation antifungal agents.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound and its derivatives exert their antifungal effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[1][2] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes, which is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4]
By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, this compound derivatives inhibit its activity.[2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[3] The resulting altered cell membrane exhibits increased permeability and dysfunction of associated enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[1][5] Some novel derivatives have also been shown to possess additional mechanisms of action, such as the disruption of the fungal membrane.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of various this compound derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: Antifungal Activity of this compound Derivatives with Urea Functionality
| Compound | C. albicans (ATCC 90028) MIC (μg/mL) | C. albicans (this compound-Resistant) MIC (μg/mL) | C. krusei (ATCC 6258) MIC (μg/mL) | C. glabrata (ATCC 90030) MIC (μg/mL) |
| This compound | 0.5 - 1 | >64 | 16 | 8 |
| 8b | 0.5 | 1 | 0.5 | 1 |
| 8c | 0.5 | 2 | 0.5 | 1 |
| 8e | 0.5 | 4 | 0.5 | 2 |
| 8g | 1 | 8 | 1 | 4 |
| 8i | 1 | 16 | 2 | 8 |
Data extracted from a study on novel this compound analogues bearing urea functionality.[7][8]
Table 2: Antifungal Activity of Alkyl-Amino this compound Analogues
| Compound | C. albicans (ATCC 10231) MIC (μg/mL) | C. neoformans (ATCC 208821) MIC (μg/mL) | A. fumigatus (ATCC 204305) MIC (μg/mL) |
| This compound | 1.95 | 7.8 | >62.5 |
| Derivative 5 | 0.98 | 3.9 | 31.3 |
| Derivative 9 | 0.49 | 1.95 | 15.6 |
| Derivative 12 | 0.24 | 0.98 | 7.8 |
Data from a study on novel this compound analogues with alkyl-, aryl-, cycloalkyl-, and dialkyl-amino substituents.[5][6]
Key Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of novel antifungal compounds. The following sections provide methodologies for key in vitro assays.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation: a. From a 24-hour culture on Sabouraud Dextrose Agar, suspend five distinct colonies (approximately 1 mm) in 5 mL of sterile 0.85% saline.[9] b. Vortex the suspension to ensure homogeneity. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10^6 to 5 x 10^6 cells/mL.[9] d. Further dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.[4]
2. Plate Preparation: a. Perform serial twofold dilutions of the test compounds in RPMI 1640 medium (buffered to pH 7.0 with MOPS) in a 96-well microtiter plate.[4] b. The final volume in each well should be 100 µL after the addition of the inoculum. c. Include a growth control (no compound) and a sterility control (no inoculum).
3. Incubation: a. Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). b. Incubate the plates at 35°C for 24-48 hours.[4][9]
4. Reading Results: a. The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[8] This can be assessed visually or by using a spectrophotometer.
Time-Kill Assay
This assay provides information on the fungicidal or fungistatic activity of a compound over time.
1. Inoculum and Compound Preparation: a. Prepare a fungal inoculum of approximately 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI 1640 medium.[10] b. Prepare test tubes with the desired concentrations of the antifungal agent (e.g., 1x, 2x, 4x MIC).
2. Incubation and Sampling: a. Inoculate the tubes with the fungal suspension and incubate at 35°C with agitation.[10] b. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from each tube.
3. Viable Cell Counting: a. Perform serial dilutions of the collected aliquots in sterile saline. b. Plate the dilutions onto Sabouraud Dextrose Agar plates. c. Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).
4. Data Analysis: a. Plot the log10 CFU/mL against time for each compound concentration. b. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal activity.[1]
Fungal Biofilm Inhibition Assay
This assay evaluates the ability of a compound to prevent the formation of fungal biofilms.
1. Biofilm Formation: a. Add 100 µL of a standardized fungal suspension (1 x 10^6 cells/mL in RPMI 1640) to the wells of a 96-well flat-bottom microtiter plate.[11] b. Incubate the plate at 37°C for a pre-adhesion period (e.g., 90 minutes).
2. Compound Addition and Incubation: a. After the adhesion phase, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. b. Add fresh RPMI 1640 medium containing serial dilutions of the test compound to the wells. c. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
3. Biofilm Quantification: a. After incubation, wash the wells with PBS to remove planktonic cells. b. The biofilm biomass can be quantified using methods such as the crystal violet (CV) assay or the XTT reduction assay, which measures metabolic activity.[3]
4. Data Analysis: a. The Minimum Biofilm Inhibitory Concentration (MBIC) is determined as the lowest compound concentration that causes a significant reduction (e.g., ≥50% or ≥80%) in biofilm growth compared to the control.[3]
Visualizing Workflows and Relationships
The following diagrams illustrate key workflows and relationships in the early-stage research of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fungal Biofilms as a Valuable Target for the Discovery of Natural Products That Cope with the Resistance of Medically Important Fungi—Latest Findings [mdpi.com]
- 4. Quantitation of Ergosterol Content: Novel Method for Determination of this compound Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel this compound-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms [microbialcell.com]
- 9. himedialabs.com [himedialabs.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Fluconazole: A Comprehensive Technical Guide to its Chemical Properties and Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties and aqueous solubility of fluconazole, a widely used triazole antifungal agent. The information is presented to support research, drug development, and formulation activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key property determinations are provided.
Core Chemical Properties of this compound
This compound, known chemically as 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, is a white crystalline powder.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [1] |
| Chemical Formula | C₁₃H₁₂F₂N₆O | [3] |
| Molecular Weight | 306.27 g/mol | [3] |
| Melting Point | 138-140 °C | [3] |
| pKa | 2.27 (1,2,4-triazole) | [3] |
| logP | 0.5 | [3] |
Table 1: Core Chemical Properties of this compound
Aqueous Solubility of this compound
This compound is described as being slightly soluble in water.[2] Its aqueous solubility is influenced by both pH and temperature.
Solubility at Different pH Values
The solubility of this compound in aqueous solutions is pH-dependent, which is a critical consideration for formulation and understanding its behavior in different physiological environments.
| pH | Solubility | Temperature (°C) | Source(s) |
| 1.2 | > 0.2 mol/L | 20-40 | [4] |
| 2.0 | > 0.2 mol/L | 20-40 | [4] |
| 7.4 | 34.9 µg/mL | Not Specified | [3] |
| 7.4 | < 0.2 mol/L | 20-40 | [4] |
| 7.2 | ~0.2 mg/mL | Not Specified | [5][6] |
Table 2: Aqueous Solubility of this compound at Various pH Values
Solubility at Different Temperatures
The aqueous solubility of this compound demonstrates a significant positive correlation with temperature. In one study, the mole fraction solubility of this compound in water increased 146-fold when the temperature was raised from 298 K to 473 K.[1]
| Temperature (K) | Mole Fraction Solubility (x 10⁻³) | Source(s) |
| 298 | 0.08 | [1] |
| 323 | Not Specified | [1] |
| 448 | Not Specified | [1] |
| 473 | 11.73 | [1] |
Table 3: Mole Fraction Solubility of this compound in Water at Various Temperatures
Experimental Protocols
The following sections detail the standard methodologies for determining the key chemical properties of pharmaceutical compounds like this compound.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[7]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting pH curve is used to determine the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms of the compound are equal.[7]
Methodology: [8]
-
Preparation of Solutions:
-
Prepare a standard solution of the active pharmaceutical ingredient (API) in a suitable solvent (e.g., water or a co-solvent for poorly soluble compounds) at a known concentration (typically around 1 mM).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength.
-
-
Calibration of the pH Meter: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Titration Procedure:
-
Place a known volume of the API solution into a beaker with a magnetic stirrer.
-
Add the background electrolyte solution.
-
If the compound is a base, titrate with the standardized acid solution. If it is an acid, titrate with the standardized base solution.
-
Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point. The equivalence point is the point of steepest slope on the titration curve.
-
Determination of logP by the Shake-Flask Method
The partition coefficient (logP) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is a key indicator of a drug's lipophilicity. The shake-flask method is the gold standard for its determination.[9][10]
Principle: A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is then determined. The logP is the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]
-
Preparation of Phases:
-
Saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
Prepare a buffer solution for the aqueous phase at a specific pH (e.g., pH 7.4 for physiological relevance).
-
-
Partitioning:
-
Accurately weigh a small amount of the compound and dissolve it in either the n-octanol-saturated water or the water-saturated n-octanol.
-
Add a known volume of the other phase to a flask.
-
Shake the flask for a sufficient time to allow for equilibrium to be reached (this can range from a few minutes to several hours).
-
-
Phase Separation:
-
Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.
-
-
Concentration Analysis:
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in each sample using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
The logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The equilibrium shake-flask method is a reliable technique for its measurement.[13]
Principle: An excess amount of the solid compound is added to a specific volume of water or a buffer solution. The mixture is agitated until the solution is saturated and equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined.[14]
-
Preparation:
-
Add an excess amount of the solid compound to a flask containing a known volume of the aqueous medium (e.g., purified water or a buffer of a specific pH).
-
-
Equilibration:
-
Seal the flask and agitate it at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath is commonly used for this purpose.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a membrane filter (e.g., 0.45 µm) to remove any undissolved particles.
-
-
Concentration Analysis:
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Reporting:
-
The determined concentration represents the equilibrium aqueous solubility of the compound at the specified temperature and pH.
-
Visualization of Property Relationships
The interplay between a drug's chemical properties, particularly its pKa and logP, and its aqueous solubility is a critical aspect of drug development. The following diagram illustrates this logical relationship for this compound.
Caption: Logical relationship between this compound's chemical properties and its aqueous solubility.
References
- 1. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. enamine.net [enamine.net]
An In-depth Technical Guide to the Fungistatic and Fungicidal Activity of Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the fungistatic and fungicidal properties of fluconazole, a widely used triazole antifungal agent. It delves into the core mechanisms of action, presents quantitative data on its activity against various fungal species, and offers detailed experimental protocols for its evaluation. Furthermore, this document visualizes key signaling pathways and logical relationships to facilitate a deeper understanding of this compound's antifungal effects.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[1][2][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[4][5]
By binding to the heme iron of lanosterol 14α-demethylase, this compound effectively blocks the demethylation of lanosterol.[1] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[6] The incorporation of these aberrant sterols alters the physical properties of the membrane, increasing its permeability and disrupting the activity of membrane-associated enzymes.[6] This ultimately leads to the inhibition of fungal growth, a characteristic described as fungistatic activity.[3]
The Fungistatic to Fungicidal Switch
While this compound is predominantly fungistatic against many fungal species, under certain conditions, it can exhibit fungicidal (killing) activity.[3] The transition from a static to a cidal effect is influenced by several factors:
-
Dose/Concentration: Higher concentrations of this compound are more likely to induce fungicidal activity.[7]
-
Fungal Species: Some species, such as Cryptococcus neoformans, are more susceptible to the fungicidal effects of this compound.[3]
-
Environmental Conditions: Factors such as pH can significantly impact this compound's activity. For instance, in an acidic environment mimicking the vaginal pH, this compound has been shown to be fungicidal against Candida albicans in the presence of acetic acid.[8]
-
Physiological State of the Fungus: The growth phase and metabolic activity of the fungal cells can influence their susceptibility.
Secondary Mechanisms and Cellular Responses
Beyond the primary inhibition of ergosterol synthesis, this compound treatment triggers a cascade of cellular stress responses in fungi.
Cell Wall Integrity (CWI) Pathway Activation
The alteration of the cell membrane composition due to ergosterol depletion induces stress on the adjacent cell wall. This stress activates the Cell Wall Integrity (CWI) signaling pathway, a conserved MAPK (mitogen-activated protein kinase) cascade.[9][10] This pathway attempts to compensate for the membrane defects by remodeling the cell wall, often by increasing chitin synthesis.[11]
Induction of Apoptosis
At higher, often fungicidal concentrations, this compound can induce programmed cell death, or apoptosis, in fungal cells.[12][13] This process is characterized by specific cellular events, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of metacaspases (fungal analogues of caspases).[14][15]
Quantitative Data Presentation
The in vitro activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, while the MFC is the lowest concentration that will prevent the growth of an organism after subculture on to antibiotic-free media.[16][17] An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.
| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio | Activity |
| Candida albicans | 0.25 - >64 | 1 - >64 | >4 | Generally Fungistatic |
| Candida glabrata | 0.5 - >64 | 16 - >64 | >4 | Generally Fungistatic |
| Candida parapsilosis | 0.125 - 8 | 1 - 32 | >4 | Generally Fungistatic |
| Candida tropicalis | 0.25 - 16 | 2 - >64 | >4 | Generally Fungistatic |
| Candida krusei | 16 - >64 | >64 | >4 | Intrinsically Resistant |
| Cryptococcus neoformans | 1 - 64 | 4 - >64 | ≤4 in some cases | Can be Fungicidal |
| Aspergillus fumigatus | 16 - >64 | >64 | >4 | Generally Fungistatic |
Note: These values are compiled from various studies and can vary depending on the specific isolate, testing methodology, and local epidemiology.[18][19][20][21][22]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 document for broth microdilution antifungal susceptibility testing of yeasts.[23][24][25][26][27]
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare Fungal Inoculum: From a 24-hour culture, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a follow-up to the MIC assay.[16][17][28][29][30]
Materials:
-
MIC plate from the previous experiment
-
Drug-free agar plates (e.g., Sabouraud Dextrose Agar)
-
Incubator (35°C)
Procedure:
-
Subculture: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a defined volume (e.g., 10 µL) and spread it onto a drug-free agar plate.
-
Incubation: Incubate the agar plates at 35°C for 48 to 72 hours, or until growth is clearly visible in the subculture from the growth control well.
-
Reading the MFC: The MFC is the lowest concentration of this compound from the MIC plate that results in no growth or a significant reduction in colony forming units (CFU), typically ≥99.9% killing, on the subculture plate compared to the initial inoculum.
Time-Kill Curve Assay
This assay provides a dynamic view of the antifungal effect over time.[31][32][33][34]
Materials:
-
Flasks or tubes for liquid culture
-
RPMI-1640 medium
-
This compound stock solution
-
Fungal isolate
-
Shaking incubator (35°C)
-
Drug-free agar plates
-
Materials for serial dilutions
Procedure:
-
Prepare Cultures: Inoculate flasks containing RPMI-1640 with the fungal isolate to a starting density of approximately 1-5 x 10^5 CFU/mL. Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.
-
Incubation: Incubate the flasks at 35°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), remove an aliquot from each flask.
-
Colony Counting: Perform serial dilutions of each aliquot and plate them on drug-free agar. Incubate the plates until colonies are visible, then count the CFUs.
-
Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log10 CFU/mL versus time to generate the time-kill curves. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is considered fungicidal.
Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between this compound and another compound.[35][36][37][38][39]
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of drug concentrations. Serially dilute this compound along the x-axis and the second compound along the y-axis.
-
Inoculation: Inoculate all wells with a standardized fungal suspension as described for the MIC assay.
-
Incubation: Incubate the plate at 35°C for 48 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is indicative of synergy.
Conclusion
This compound remains a cornerstone of antifungal therapy. Its primary fungistatic action, achieved through the targeted inhibition of ergosterol biosynthesis, is well-established. However, a comprehensive understanding of its potential for fungicidal activity is crucial for optimizing its clinical use and for the development of novel antifungal strategies. The transition from a fungistatic to a fungicidal effect is multifactorial, depending on the drug concentration, the specific fungal pathogen, and the microenvironment of the infection. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the full therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of ergosterol | PPTX [slideshare.net]
- 6. Effects of this compound on the Secretome, the Wall Proteome, and Wall Integrity of the Clinical Fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Antifungal Activities of this compound and Amphotericin B Administered Alone and in Combination against Candida albicans by Using a Dynamic In Vitro Mycotic Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. Intratumor fungi specific mechanisms to influence cell death pathways and trigger tumor cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungal Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Correlation of this compound MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimum Inhibitory Concentration Distribution of this compound Against Cryptococcus Species and the this compound Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 24. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 25. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scribd.com [scribd.com]
- 28. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. journals.asm.org [journals.asm.org]
- 32. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Antibiotic Kill Curve [sigmaaldrich.com]
- 35. 4.5. Checkerboard Method—this compound Synergy Test [bio-protocol.org]
- 36. Fast detection of synergy and antagonism in antifungal combinations used against Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 4.2.5. Evaluation of synergistic interactions using a checkerboard assay [bio-protocol.org]
- 38. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
Methodological & Application
Application Notes and Protocols for Preparing Fluconazole Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole is a synthetic triazole antifungal agent widely used in research and clinical settings to treat and prevent superficial and systemic fungal infections. In vitro assays are crucial for studying its efficacy, mechanism of action, and potential for drug resistance. The accuracy and reproducibility of these experiments are critically dependent on the correct preparation and storage of this compound stock solutions. This document provides detailed protocols and application notes to guide researchers in preparing stable and reliable this compound stock solutions for various in vitro applications.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and solution preparation.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [1][2][3][4][5] |
| Molecular Weight | 306.27 g/mol | [1][2][4][6][7] |
| Appearance | White to off-white crystalline solid | [1][5][8] |
| Melting Point | 138-140°C | [4] |
| UV/Vis. λmax | 261 nm | [5] |
Solubility
This compound exhibits differential solubility in various solvents. The choice of solvent is critical and depends on the experimental requirements and the desired stock concentration. It is crucial to ensure that the final concentration of the organic solvent in the assay medium is insignificant to avoid any potential physiological effects on the test organisms.[5][8]
| Solvent | Solubility | References |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (326.51 mM) | [6] |
| 61 mg/mL (199.17 mM) | [9][10] | |
| 33 mg/mL | [5][8] | |
| Ethanol | 61 mg/mL | [9][10] |
| 20 mg/mL | [5][8] | |
| Dimethylformamide (DMF) | 16 mg/mL | [5][8] |
| Water | 2 mg/mL (6.53 mM); requires sonication | [6] |
| Insoluble | [9][10] | |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL | [5][8] |
| Methanol | Soluble (used for creating stock for dilutions) | [11] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for preparing a high-concentration stock solution that can be serially diluted for various in vitro assays, such as antifungal susceptibility testing.
Materials:
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, conical polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare a 100 mg/mL stock solution, weigh 100 mg of this compound.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 100 mg/mL stock, add 1 mL of DMSO.
-
Complete Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Sterilization (Optional): If required for the assay, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Solution in an Aqueous Buffer (e.g., Water or PBS)
This protocol is used when the presence of an organic solvent is not permissible in the experimental setup. Due to the lower solubility of this compound in aqueous solutions, the achievable concentration is significantly lower.
Materials:
-
This compound powder
-
Sterile distilled water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile vials
-
Analytical balance
-
Sonicator
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: Weigh the required amount of this compound powder. For example, to prepare a 2 mg/mL solution in water, weigh 2 mg of this compound.
-
Initial Suspension: Add the weighed this compound to a sterile vial. Add the desired volume of sterile water or PBS (e.g., 1 mL for a 2 mg/mL solution).
-
Dissolution: Vortex the mixture vigorously. To aid dissolution, sonicate the solution until it becomes clear.[6] Gentle heating may also be applied.[6]
-
Final Dilutions: This aqueous solution should be used to make further dilutions in the appropriate assay medium.
-
Storage: It is recommended to prepare aqueous solutions of this compound fresh on the day of the experiment. Storage for more than one day is not advised due to potential stability issues.[5][8]
Storage and Stability
Proper storage is critical to maintain the integrity of this compound stock solutions.
| Solution Type | Storage Temperature | Stability | References |
| This compound Powder | -20°C | ≥ 2-4 years | [5][8] |
| Stock in DMSO/Ethanol | -20°C | At least 1 month | [6] |
| -80°C | At least 6 months | [6] | |
| Aqueous Solution (Water/PBS) | 2-8°C | Not recommended for more than one day | [5][8] |
| Reconstituted Oral Suspension | Room Temperature (22-25°C) | At least 70 days | [12][13] |
In Vitro Assay Considerations
The working concentrations of this compound for in vitro assays vary depending on the fungal species and the specific test being performed.
-
Antifungal Susceptibility Testing (AST): Typical concentration ranges for AST are 0.125 to 64 µg/mL.[14] For Candida albicans, Minimum Inhibitory Concentrations (MICs) are often around 0.5 µg/mL.[1][6]
-
Mechanism of Action Studies: Concentrations may vary, but often fall within the range of antifungal susceptibility testing.
-
Final Solvent Concentration: When diluting a stock solution prepared in an organic solvent, ensure the final concentration of the solvent in the culture medium is well below levels that could affect fungal growth or the assay results (typically <1%).[5][8]
Visualized Workflows
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting Common Issues in Stock Preparation
Caption: Troubleshooting guide for this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckindex.rsc.org [merckindex.rsc.org]
- 3. This compound | 163921-62-8 [chemicalbook.com]
- 4. This compound [drugfuture.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Formulation and evaluation of this compound Nanosuspensions: In vitro characterization and transcorneal permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of reconstituted this compound oral suspension in plastic bottles and oral syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. msjonline.org [msjonline.org]
Application Notes and Protocols for the Use of Fluconazole in a Neutropenic Murine Model of Candidiasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Systemic candidiasis, a life-threatening invasive fungal infection, poses a significant threat to immunocompromised individuals, particularly those with neutropenia. The neutropenic murine model of disseminated candidiasis is a cornerstone in preclinical research for evaluating the efficacy of antifungal agents. This document provides detailed application notes and standardized protocols for the use of fluconazole in this model, facilitating reproducible and comparable studies. This compound, a triazole antifungal, is a widely used agent against Candida species, and its efficacy in this model has been extensively documented.
Data Presentation
The following tables summarize quantitative data from representative studies, offering a comparative overview of this compound's efficacy in neutropenic murine models of candidiasis.
Table 1: Fungal Burden in Kidneys of Neutropenic Mice Following this compound Treatment
| Candida albicans Strain | Mouse Strain | Immunosuppressive Agent | This compound Dose (mg/kg/day) | Treatment Duration | Mean Fungal Burden (log₁₀ CFU/g kidney) ± SD | Reference |
| GRP-0144 (MIC = 0.25 mg/L) | Udea:ICR(CD-2) | Cyclophosphamide | 0 (Control) | 24 hours | 5.31 - 6.27 | [1] |
| 1 | 24 hours | Reduced | [1] | |||
| 16 | 24 hours | Significantly Reduced | [1] | |||
| CIB-19177 (MIC = 4 mg/L) | Udea:ICR(CD-2) | Cyclophosphamide | 0 (Control) | 24 hours | 6.00 - 6.02 | [1] |
| 1 | 24 hours | Reduced | [1] | |||
| 128 | 24 hours | Significantly Reduced | [1] | |||
| K1 | NYLAR | Not Specified | 0 (Control) | 24 hours | ~6.5 | [2] |
| 3.5 - 5.5 | 24 hours | Dose-dependent reduction | [2] |
Table 2: Survival Rates of Neutropenic Mice with Disseminated Candidiasis Treated with this compound
| Candida albicans Strain | Mouse Strain | Immunosuppressive Agent | This compound Dose | Survival Rate (%) | Observation Period | Reference |
| Not Specified | Not Specified | Cyclophosphamide | Untreated Control | 23% | 72 hours | [3] |
| Not Specified | Not Specified | Not Specified | Amphotericin B + this compound | Superior to this compound alone | Not Specified | [4] |
| Not Specified | BALB/c | Cyclophosphamide | Untreated Control | ~20% | 15 days | [5] |
| This compound (30 mg/kg/day) | ~40% | 15 days | [5] | |||
| Amphotericin B (0.75 mg/kg/day) | ~80% | 15 days | [5] | |||
| Combination Therapy | ~90% | 15 days | [5] |
Experimental Protocols
Induction of Neutropenia
A state of neutropenia is crucial for establishing a robust Candida infection in mice. Two common methods are outlined below.
Protocol 1.1: Cyclophosphamide-Induced Neutropenia
-
Animal Model: Use specific pathogen-free mice, such as ICR (CD-1), BALB/c, or C57BL/6, weighing between 20-30 grams.[1][6][7]
-
Reagent Preparation: Prepare a sterile solution of cyclophosphamide in saline.
-
Administration: Administer cyclophosphamide via intraperitoneal (i.p.) injection. A commonly used regimen is a total dose of 250 mg/kg, split into two injections: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5][6][8] This regimen induces profound and sustained neutropenia (<10 neutrophils/mm³) for at least 3 days.[8]
-
Verification (Optional): Neutropenia can be confirmed by performing leukocyte counts from blood samples obtained via the retro-orbital sinus.[8]
Protocol 1.2: 5-Fluorouracil-Induced Neutropenia
-
Reagent: Use a commercially available 5-fluorouracil solution (e.g., 50 mg/mL).
-
Administration: Administer a single intravenous (i.v.) injection of 5-fluorouracil (typically 0.1 mL per mouse) one day prior to infection.[10][11] This dose results in profound and prolonged neutropenia for more than 10 days.[9][10][11]
Candida albicans Inoculum Preparation and Infection
-
Fungal Strain: Utilize well-characterized Candida albicans strains such as ATCC 90028 or SC5314.[11] The choice of strain can influence virulence and should be consistent within a study.[12]
-
Culture Preparation:
-
Subculture the C. albicans strain on Sabouraud dextrose agar for 48 hours at 37°C.[11]
-
Inoculate a single colony into a liquid medium like brain heart infusion broth and incubate overnight at 37°C with shaking.[11]
-
Harvest the yeast cells by centrifugation, wash with sterile saline, and resuspend in saline.
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 3 x 10⁵ CFU/0.2 mL).[2][3]
-
-
Infection:
This compound Administration
-
Drug Preparation: Prepare a sterile solution or suspension of this compound in a suitable vehicle such as sterile saline or 0.03% agar.[11] The concentration should be calculated to deliver the desired dose in a manageable volume.
-
Administration Routes:
-
Dosing Regimen:
-
Therapy is typically initiated 2 to 5 hours post-infection.[1][2]
-
This compound doses can range widely, from 1 to 128 mg/kg per day, depending on the research question and the susceptibility of the Candida strain.[1] The total daily dose can be administered as a single injection or in divided doses (e.g., every 6 or 12 hours).[2]
-
Assessment of Efficacy
Protocol 4.1: Fungal Burden Determination (CFU Assay)
-
Tissue Harvest: At a predetermined endpoint (e.g., 24 or 48 hours post-treatment initiation), humanely euthanize the mice.[2] Aseptically remove target organs, most commonly the kidneys, as they are a primary site of fungal proliferation in this model.[15]
-
Homogenization: Weigh the harvested organs and homogenize them in a known volume of sterile saline using a tissue homogenizer.
-
Plating: Prepare serial dilutions of the tissue homogenates in sterile saline. Plate the dilutions onto Sabouraud dextrose agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).
-
Calculation: Calculate the fungal burden as log₁₀ CFU per gram of tissue.[16]
Protocol 4.2: Survival Study
-
Monitoring: Following infection and treatment, monitor the mice at least twice daily for signs of morbidity (e.g., lethargy, ruffled fur, weight loss).[11]
-
Endpoints: The study can continue for a predetermined period (e.g., 21 days), or until a humane endpoint is reached for moribund animals.[11]
-
Data Analysis: Record the day of death for each animal and plot survival curves (e.g., Kaplan-Meier). Statistical analysis (e.g., log-rank test) can be used to compare survival between treatment groups.
Visualizations
Caption: Workflow for assessing this compound efficacy.
Caption: Protocol for determining fungal burden.
References
- 1. Demonstration of Therapeutic Equivalence of this compound Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]
- 2. Pharmacodynamics of this compound in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of neutropenic mice from lethal Candida albicans infection by recombinant interleukin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination therapy of murine invasive candidiasis with this compound and amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, D0870, and flucytosine treatment of disseminated Candida tropicalis infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, D0870, and flucytosine treatment of disseminated Candida tropicalis infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. niaid.nih.gov [niaid.nih.gov]
- 12. Murine Models of Candida Gastrointestinal Colonization and Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fluconazole
Audience: Researchers, scientists, and drug development professionals.
Introduction Fluconazole is a triazole antifungal agent widely used for the treatment of systemic and superficial fungal infections.[1][2] Accurate and reliable quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust, validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose.
Principle The method utilizes RP-HPLC with UV detection to separate this compound from excipients and potential degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a polar organic solvent and water. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to that of a known reference standard.
Instrumentation and Materials
1.1. Instrumentation
-
HPLC system with an isocratic pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector. (Agilent 1200, Shimadzu LC-2010C, or equivalent)[2][3]
-
Chromatographic data acquisition and processing software (Empower, ChemStation, or equivalent).[1][3]
-
Analytical balance
-
Sonicator
-
pH meter
1.2. Chemicals and Reagents
-
This compound Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)[3]
-
Water (HPLC or Milli-Q grade)
-
Potassium Dihydrogen Orthophosphate (Analytical Grade)[2][5]
Chromatographic Conditions
Two common, validated methods are presented below. Method 1 is a simple water/acetonitrile system, while Method 2 uses a buffer for pH control, which can be beneficial for peak shape and reproducibility.
Table 1: HPLC Operating Conditions
| Parameter | Method 1 (Water/Acetonitrile) | Method 2 (Buffered Mobile Phase) |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size[8] | C18, 250 mm x 4.6 mm, 5 µm particle size[1][2] |
| Mobile Phase | Water : Acetonitrile (65:35 v/v)[7][8] | Methanol : Phosphate Buffer (60:40 v/v), pH 3.6[2] |
| Flow Rate | 1.0 mL/min[2][3][9] | 1.0 mL/min[1][2] |
| Detection Wavelength | 260 nm[3][8][10] | 274 nm[1] or 210 nm[5][6] |
| Injection Volume | 10 - 20 µL[3][5] | 10 - 20 µL |
| Column Temperature | Ambient or 25-30 °C[2][3] | Ambient or 25 °C[2] |
| Run Time | < 5 minutes[7] | < 10 minutes[1] |
| Diluent | Mobile Phase[1] | Mobile Phase |
Experimental Protocols
Mobile Phase Preparation
-
Method 1: Mix water and acetonitrile in the specified ratio (65:35).
-
Method 2: Prepare the buffer by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of water.[2] Adjust the pH to 3.6 using orthophosphoric acid.[2] Mix the buffer with methanol in the specified ratio (60:40).
-
For both methods, degas the final mobile phase mixture for 10-15 minutes using sonication or vacuum filtration before use.[1][5]
Standard Solution Preparation
-
Primary Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask.[3][7]
-
Add about 30 mL of diluent (mobile phase) and sonicate for 10 minutes, or until fully dissolved.[7]
-
Allow the solution to cool to room temperature and make up the volume to 50 mL with the diluent.
-
Working Standard Solution (e.g., 40 µg/mL): Dilute the primary stock solution with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 40 µg/mL).[7] Filter the solution through a 0.45 µm syringe filter before injection.[7]
Sample Preparation (from Capsules/Tablets)
-
Weigh and finely powder the contents of at least 20 capsules or tablets to ensure homogeneity.[1]
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 50 mL volumetric flask.[7]
-
Add approximately 30 mL of diluent and sonicate for 10-15 minutes to ensure complete dissolution of the active ingredient.[2][7]
-
Make up the volume to 50 mL with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter to remove insoluble excipients.[1][7]
-
Perform a final dilution with the mobile phase to bring the concentration into the validated range of the method (e.g., 40 µg/mL).[7]
Caption: Standard and Sample Preparation Workflow.
System Suitability
Before starting the analysis, the chromatographic system must be equilibrated by pumping the mobile phase until a stable baseline is achieved. A system suitability test is then performed by making at least five replicate injections of the working standard solution. The results should meet the acceptance criteria outlined below.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0[9] | Ensures peak symmetry. |
| Theoretical Plates (N) | > 2000[9] | Indicates column efficiency. |
| % RSD of Peak Areas | Not More Than 2.0%[2][5] | Confirms injection precision. |
| % RSD of Retention Times | Not More Than 1.0% | Confirms pump and system stability. |
Analysis and Calculation
Inject the blank (diluent), standard solution, and sample solutions into the HPLC system. Record the chromatograms and integrate the peak area for this compound. The concentration of this compound in the sample is calculated using the following formula:
Concentration (µg/mL) = (AreaSample / AreaStandard) * (ConcStandard / ConcSample) * Purity * 100
Where:
-
AreaSample: Peak area of this compound in the sample chromatogram.
-
AreaStandard: Average peak area of this compound from the standard injections.
-
ConcStandard: Concentration of the working standard solution.
-
ConcSample: Nominal concentration of the sample solution.
-
Purity: Purity of the this compound reference standard.
Method Validation Summary
The described HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[1][2][9] A summary of the quantitative validation data from various studies is presented below.
Table 3: Summary of Method Validation Parameters
| Parameter | Result Range |
| Linearity Range | 1 - 100 µg/mL[7][8] 6 - 16 µg/mL[1][6] 20 - 400 µg/mL[9] |
| Correlation Coefficient (r²) | > 0.999[1][9] |
| Accuracy (% Recovery) | 98 - 102%[1][7] |
| Precision (% RSD) | < 2.0% for intra-day and inter-day precision[2][5] |
| Limit of Detection (LOD) | 0.057 - 0.90 µg/mL[1][9] |
| Limit of Quantitation (LOQ) | 0.172 - 2.90 µg/mL[1][9] |
| Robustness | The methods are robust against minor variations in mobile phase composition (±5%), flow rate (±0.1 mL/min), and column temperature.[1][2] |
General Workflow and Troubleshooting
Caption: General HPLC Analysis Workflow.
Table 4: Common Troubleshooting Tips
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peaks | Incorrect injection, detector off, no flow | Check autosampler, detector settings, and pump pressure. |
| Split or Tailing Peaks | Column contamination, mismatched pH, column void | Flush or replace the column, use a guard column, ensure sample diluent matches mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase, temperature fluctuations, pump malfunction, column aging | Prepare fresh mobile phase, use a column oven, service the pump, replace the column. |
| Baseline Noise/Drift | Air bubbles in the system, contaminated mobile phase, detector lamp failing | Degas mobile phase thoroughly, filter solvents, replace detector lamp. |
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. scielo.br [scielo.br]
- 4. latamjpharm.org [latamjpharm.org]
- 5. ijbpas.com [ijbpas.com]
- 6. academic.oup.com [academic.oup.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Application Note: Generation of Fluconazole-Resistant Fungal Strains for Laboratory Research
Introduction
The emergence of antifungal resistance is a significant global health concern, compromising the efficacy of limited therapeutic options for invasive fungal infections. Fluconazole, a first-generation triazole, targets the lanosterol 14α-demethylase enzyme (encoded by the ERG11 gene), which is crucial for ergosterol biosynthesis, a key component of the fungal cell membrane.[1][2][3] Resistance to this compound in fungal pathogens, particularly Candida species, can develop through various mechanisms. Understanding these mechanisms is vital for the development of new antifungal agents and strategies to combat resistance. The in vitro generation of resistant strains provides a controlled system to study the genetic and molecular bases of resistance.
Mechanisms of this compound Resistance
Acquired resistance to this compound is often a multifactorial and stepwise process.[1] The primary mechanisms include:
-
Target Site Modification: Point mutations in the ERG11 gene can alter the lanosterol 14α-demethylase enzyme, reducing its binding affinity for this compound.[1][4]
-
Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher concentrations of the target enzyme, effectively diluting the drug's inhibitory effect.[2][5][6]
-
Increased Drug Efflux: Overexpression of efflux pump proteins, such as those from the ATP-binding cassette (ABC) transporter superfamily (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) (e.g., Mdr1p), actively removes this compound from the cell, preventing it from reaching its target.[2][3][7]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can allow the fungus to bypass the need for the step blocked by this compound or to survive with altered sterol compositions in its membrane.[5][6]
These resistance mechanisms can be induced in the laboratory through methods like serial passage under drug pressure.
Experimental Protocols
This section provides detailed protocols for the generation and characterization of this compound-resistant fungal strains, using Candida albicans as a model organism.
Protocol 1: Determination of Baseline Minimum Inhibitory Concentration (MIC)
Objective: To determine the initial susceptibility of the parental fungal strain to this compound. This value serves as a baseline for assessing the development of resistance.
Materials:
-
Candida albicans parental strain (e.g., ATCC 90028 or a clinical isolate)
-
Yeast Extract Peptone Dextrose (YPD) agar and broth
-
RPMI-1640 medium (buffered with MOPS)
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Methodology:
-
Prepare Inoculum:
-
Streak the C. albicans strain onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Adjust the cell suspension to a final concentration of 1x10⁶ cells/mL in RPMI-1640 medium. This can be standardized using a spectrophotometer (OD₆₀₀).
-
-
Prepare Drug Dilutions:
-
Perform a serial two-fold dilution of this compound in RPMI-1640 in a 96-well plate. Typical concentration ranges for susceptible strains are 0.125 to 64 µg/mL.[8]
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or by reading the absorbance at 490 nm.
-
Protocol 2: Induction of Resistance via Serial Passage
Objective: To induce this compound resistance by repeatedly exposing the fungal culture to sub-inhibitory concentrations of the drug.[9][10]
Materials:
-
Parental C. albicans strain with known MIC
-
YPD or RPMI-1640 broth
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities
Methodology:
-
Initial Culture: Inoculate the parental strain into a culture tube containing broth with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC or 1x MIC).
-
Serial Passage:
-
Incubate the culture at 30-35°C with shaking for 24-48 hours.
-
After incubation, transfer a small aliquot (e.g., 10-100 µL) of the culture to a fresh tube containing broth with the same or a slightly increased concentration of this compound.[10][11] This process is repeated every 24-48 hours.
-
A control lineage should be passaged in parallel in drug-free medium to monitor for adaptations unrelated to drug pressure.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 5-10 passages), determine the MIC of the evolving population using Protocol 1.
-
Continue the serial passage, potentially increasing the this compound concentration in a stepwise manner as the MIC increases.[12] Reduced susceptibility can often be observed within 4 to 7 passages.[13]
-
-
Isolation of Resistant Strains:
-
Once a desired level of resistance is achieved (e.g., MIC ≥ 64 µg/mL), streak the culture onto a YPD agar plate to obtain single colonies.
-
Confirm the MIC of individual colonies to ensure a stable resistant phenotype.
-
Store resistant isolates as glycerol stocks at -80°C for future use.
-
The workflow for generating and confirming resistant strains is illustrated below.
Caption: Workflow for generating this compound-resistant fungal strains.
Protocol 3: Confirmation and Characterization of Resistance Mechanisms
Objective: To analyze the molecular mechanisms underlying the acquired resistance.
Methodology:
-
Gene Sequencing (ERG11):
-
Extract genomic DNA from both the parental and resistant strains.
-
Amplify the ERG11 gene using PCR with specific primers.
-
Sequence the PCR products and compare them to identify point mutations associated with resistance.
-
-
Gene Expression Analysis (qRT-PCR):
-
Grow parental and resistant strains to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key genes, including ERG11, CDR1, CDR2, and MDR1.
-
Normalize expression levels to a housekeeping gene (e.g., ACT1) and calculate the fold-change in the resistant strain relative to the parental strain.
-
-
Sterol Analysis:
-
Extract total sterols from the cell membranes of parental and resistant strains.
-
Analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) to detect alterations in the ergosterol biosynthesis pathway.[7]
-
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Evolution of this compound MIC during Serial Passage
| Passage Number | This compound Conc. (µg/mL) in Media | MIC (µg/mL) | Fold-Increase in MIC |
| 0 (Parental) | 0 | 1.0 | 1x |
| 5 | 1.0 | 4.0 | 4x |
| 10 | 4.0 | 16 | 16x |
| 15 | 16 | 64 | 64x |
| 20 | 32 | 256 | 256x |
| Note: This table presents hypothetical data based on typical outcomes reported in the literature. Actual results will vary.[12] |
Table 2: Gene Expression in Parental vs. Resistant Strains
| Gene | Parental Strain (Relative Expression) | Resistant Strain (Relative Expression) | Fold-Change |
| ERG11 | 1.0 | 4.5 | +4.5x |
| CDR1 | 1.0 | 15.2 | +15.2x |
| MDR1 | 1.0 | 8.7 | +8.7x |
| Note: Data represents hypothetical fold-changes in gene expression in the resistant strain relative to the parental strain, normalized to a housekeeping gene. |
Common Molecular Pathways of Azole Resistance
The primary mechanisms of azole resistance often involve the upregulation of transcription factors that control the expression of efflux pumps and ergosterol biosynthesis genes.
Caption: Key molecular mechanisms of this compound resistance in Candida.
By following these protocols, researchers can reliably generate and characterize this compound-resistant fungal strains, providing valuable tools for studying resistance mechanisms, evaluating new antifungal compounds, and developing novel therapeutic strategies.
References
- 1. thecandidadiet.com [thecandidadiet.com]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serial passage - Wikipedia [en.wikipedia.org]
- 10. Resistance passaging - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
Fluconazole as a Tool Compound for Studying Fungal Genetics
Application Notes and Protocols
Fluconazole, a first-generation triazole antifungal, is a cornerstone in the study of fungal genetics and drug resistance.[1][2] Its well-defined mechanism of action, oral availability, and extensive clinical use make it an invaluable tool for researchers.[3][4] this compound primarily acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is encoded by the ERG11 gene.[3][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][6] Inhibition of this step disrupts membrane integrity, leading to growth arrest, making this compound generally fungistatic.[[“]][8] These properties allow its use as a selective agent in genetic screens, a probe for cellular stress-response pathways, and a benchmark for identifying novel antifungal resistance mechanisms.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
This compound's antifungal activity stems from its highly selective inhibition of the fungal lanosterol 14α-demethylase (Erg11p).[5] The triazole ring of this compound binds to the heme iron in the enzyme's active site, preventing the demethylation of lanosterol.[3][4] This blockade leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane, which increases membrane permeability and inhibits cell growth.[2][6]
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Application 1: Antifungal Susceptibility Testing
This compound is widely used to determine the Minimum Inhibitory Concentration (MIC) of fungal isolates, providing a quantitative measure of their susceptibility. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a common and reliable technique.[9][10]
Protocol: Broth Microdilution MIC Assay
This protocol is adapted from the CLSI M27 guidelines.[4][10]
-
Prepare Media: Use RPMI 1640 medium buffered with MOPS to a pH of 7.0.[10][11]
-
Prepare this compound Stock: Dissolve this compound powder in a suitable solvent (e.g., water or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound. For a typical assay, concentrations may range from 0.125 to 256 µg/mL.[10][12] Leave a well without the drug to serve as a positive growth control.
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in RPMI medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.[4][10]
-
Determine MIC: The MIC is the lowest concentration of this compound that causes a significant (typically ≥50%) reduction in growth compared to the drug-free control well.[13] This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.
Data Presentation: this compound MIC Breakpoints
The following table provides representative MIC values and CLSI interpretive breakpoints for common fungal pathogens.
| Fungal Species | Strain Example | This compound MIC (µg/mL) | Phenotype |
| Candida albicans | ATCC 90028 | ≤ 2 | Susceptible (S) |
| Candida albicans | Clinical Isolate 1 | 4 | Susceptible-Dose Dependent (SDD) |
| Candida glabrata | Clinical Isolate 2 | 32 | Susceptible-Dose Dependent (SDD) |
| Candida krusei | ATCC 6258 | ≥ 64 | Resistant (R)[10] |
| Cryptococcus neoformans | H99 | 4-8 | Susceptible (S) |
Note: Breakpoints can vary. Refer to the latest CLSI guidelines for definitive interpretations.[10]
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Application 2: Genetic Screens for Drug Resistance and Sensitivity
This compound is an excellent selective agent for large-scale genetic screens to identify genes involved in drug resistance, susceptibility, and tolerance.[14][15] By exposing a mutant library (e.g., generated by transposon mutagenesis or CRISPR) to this compound, researchers can isolate mutants with altered fitness.[3][16]
-
Hypersensitive mutants: These have mutations in genes required for intrinsic tolerance or resistance.
-
Resistant mutants: These have mutations that activate resistance mechanisms or bypass the drug's effect.
Protocol: Generalized Transposon Mutagenesis Screen
-
Generate Mutant Library: Introduce a transposon (e.g., Hermes or piggyBac) into the fungal strain of interest to create a large library of random insertion mutants.[16][17]
-
Pool and Grow: Pool all mutants and grow them in non-selective liquid media to generate a sufficient population.
-
Apply Selective Pressure: Split the pooled culture. Grow one half in media containing a sub-lethal concentration of this compound and the other half in drug-free media (control). The concentration should be sufficient to inhibit the wild-type strain but allow resistant mutants to grow.[17]
-
Harvest and Extract DNA: After several generations of growth, harvest the cells from both conditions and extract genomic DNA.
-
Identify Insertion Sites: Use a sequencing-based method (e.g., Tn-Seq) to amplify and sequence the genomic DNA flanking the transposon insertion sites.
-
Data Analysis: Compare the frequency of each insertion mutant in the this compound-treated population to the control population.
-
Mutants underrepresented in the treated pool contain insertions in genes required for survival in the presence of this compound (hypersensitive).[16]
-
Mutants overrepresented (enriched) in the treated pool contain insertions in genes that, when disrupted, confer a fitness advantage or resistance.[16]
-
Caption: Workflow for a transposon-based genetic screen using this compound.
Data Presentation: Genes Implicated in this compound Susceptibility
Genetic screens have identified a diverse set of genes that modulate this compound susceptibility.
| Gene | Function | Phenotype upon Disruption | Organism |
| ERG11 | Lanosterol 14α-demethylase | Resistance (via point mutations) | C. albicans |
| CDR1 / CDR2 | ABC Transporter (Efflux Pump) | Hypersensitivity | C. albicans |
| MDR1 | MFS Transporter (Efflux Pump) | Hypersensitivity | C. albicans[18][19] |
| UPC2 | Transcription Factor | Hypersensitivity | C. albicans, C. glabrata |
| PDR1 | Transcription Factor | Hypersensitivity | C. glabrata[16] |
| CCH1 / MID1 | Calcium Channel | Hypersensitivity | C. glabrata[3][4] |
| Various | Mitochondrial Function | Resistance | C. glabrata[3][17] |
Application 3: Characterizing Gene Function via Phenotypic Assays
This compound can be used in simple phenotypic assays, like spot assays, to quickly assess the role of a specific gene in drug tolerance. By comparing the growth of a wild-type strain with a gene deletion mutant, researchers can infer the gene's function in the context of azole-induced stress.
Protocol: Fungal Spot Assay
-
Prepare Strains: Grow overnight liquid cultures of the wild-type and mutant strains in a rich, non-selective medium (e.g., YPD).
-
Normalize and Dilute: Measure the OD600 of the overnight cultures and dilute them to a starting OD600 of 1.0 in a 96-well plate.
-
Serial Dilutions: Perform a 10-fold serial dilution of each normalized culture (e.g., 10⁰, 10⁻¹, 10⁻², 10⁻³, 10⁻⁴).
-
Prepare Plates: Use agar plates with a control medium (e.g., YPD) and a test medium containing a specific concentration of this compound. The drug concentration should be sufficient to inhibit but not completely kill the wild-type strain.
-
Spot Cultures: Spot 3-5 µL of each dilution from each strain onto the control and test plates.
-
Incubate: Incubate the plates at the desired temperature (e.g., 30°C) for 24-72 hours, until growth is clearly visible.
-
Analyze Results: Compare the growth of the mutant strain to the wild-type strain on both plates. A mutant that shows significantly less growth than the wild-type on the this compound plate is considered hypersensitive. A mutant that shows more robust growth is considered resistant.
Caption: Logic of a spot assay to identify a this compound-hypersensitive mutant.
Key Genetic Mechanisms of this compound Resistance
Studies using this compound have elucidated several key molecular mechanisms by which fungi develop resistance.
-
Target Site Alteration: Point mutations in the ERG11 gene can reduce the binding affinity of this compound to the lanosterol demethylase enzyme.[1]
-
Target Overexpression: Increased expression of ERG11, often through gain-of-function mutations in transcription factors like UPC2, leads to higher levels of the target enzyme, requiring more drug to achieve inhibition.[8]
-
Increased Drug Efflux: Upregulation of drug efflux pumps is a major resistance mechanism. These include ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p), which actively pump this compound out of the cell.[1][8][20]
-
Mitochondrial Dysfunction: In some fungi like C. glabrata, defects in mitochondrial function have been linked to high levels of this compound resistance.[3][17]
-
Aneuploidy: Exposure to this compound can induce aneuploidy (an abnormal number of chromosomes), which may contribute to resistance by increasing the copy number of resistance-related genes like ERG11 and efflux pump genes.[21]
Caption: Major genetic and cellular mechanisms of this compound resistance in fungi.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Functional Genomic Analysis of this compound Susceptibility in the Pathogenic Yeast Candida glabrata: Roles of Calcium Signaling and Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. consensus.app [consensus.app]
- 8. This compound resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound susceptibility testing [bio-protocol.org]
- 10. Susceptibility Testing of this compound by the NCCLS Broth Macrodilution Method, E-Test, and Disk Diffusion for Application in the Routine Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing of this compound by Flow Cytometry Correlates with Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.4. This compound Susceptibility Testing [bio-protocol.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Identification and Characterization of Mediators of this compound Tolerance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Essential Genes and this compound Susceptibility Genes in Candida glabrata by Profiling Hermes Transposon Insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. The genetic basis of this compound resistance development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal this compound Induces Aneuploidy, Sowing the Seeds of Its Own Failure | PLOS Biology [journals.plos.org]
Application Notes and Protocols for Testing Fluconazole in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for testing the efficacy of fluconazole in combination with other antifungal agents. The methodologies outlined are essential for identifying synergistic, indifferent, or antagonistic interactions, which is a critical step in the development of novel antifungal therapeutic strategies. The protocols are designed to be followed by researchers, scientists, and drug development professionals in a laboratory setting.
Introduction
The rise of antifungal resistance, particularly to azoles like this compound, necessitates the exploration of combination therapies. Combining this compound with other antifungal agents can potentially enhance its efficacy, overcome resistance mechanisms, and reduce the required therapeutic dose, thereby minimizing toxicity. This document details the key in vitro and in vivo assays used to evaluate these combinations.
Key Signaling Pathways in Antifungal Synergy with this compound
Understanding the molecular mechanisms underlying synergistic drug interactions is crucial for rational drug combination design. Several signaling pathways have been identified as key mediators of fungal stress responses and are often the targets of synergistic drug combinations with this compound.
Calcineurin Signaling Pathway
The calcineurin pathway is a calcium-dependent signaling cascade that plays a vital role in fungal stress responses, including tolerance to antifungal drugs. Inhibition of calcineurin can sensitize fungi to this compound.
Figure 1: Calcineurin signaling pathway in response to this compound-induced stress.
Hsp90 Signaling Pathway
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in folding and activating a wide range of client proteins, including those involved in fungal virulence and drug resistance. Inhibition of Hsp90 can destabilize these client proteins, thereby compromising the fungal stress response and increasing susceptibility to this compound.[1][2]
Figure 2: Hsp90-mediated stress response and its inhibition.
Ras/cAMP/PKA Signaling Pathway
The Ras/cAMP/PKA pathway is a central signaling cascade that regulates fungal morphogenesis, virulence, and stress responses. While its direct role in this compound synergy is an area of ongoing research, modulation of this pathway can impact fungal susceptibility to azoles.[3][4][5][6][7]
Figure 3: Overview of the Ras/cAMP/PKA signaling pathway.
Experimental Protocols
In Vitro Synergy Testing
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antifungal agent.
Materials:
-
96-well microtiter plates
-
This compound stock solution
-
Second antifungal agent stock solution
-
Fungal isolate
-
RPMI-1640 medium (buffered with MOPS)
-
Spectrophotometer (optional, for quantitative reading)
-
Incubator (35°C)
Protocol:
Figure 4: Workflow for the checkerboard microdilution assay.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines (e.g., M27-A3 for yeasts). The final concentration in the wells should be approximately 0.5 to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of this compound and the second antifungal agent in RPMI-1640 medium.
-
Plate Setup:
-
In a 96-well plate, add 50 µL of RPMI-1640 to all wells.
-
Add 50 µL of each dilution of this compound along the x-axis (columns 1-10).
-
Add 50 µL of each dilution of the second antifungal agent along the y-axis (rows A-G).
-
This creates a matrix of drug combinations.
-
Column 11 should contain only this compound dilutions (MIC of this compound alone).
-
Row H should contain only the second antifungal dilutions (MIC of the second agent alone).
-
A growth control well (no drugs) and a sterility control well (no inoculum) should be included.
-
-
Inoculation: Add 100 µL of the fungal inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
Reading: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control).
-
FICI Calculation:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone.
-
FIC of Second Antifungal (FIC B) = MIC of Second Antifungal in combination / MIC of Second Antifungal alone.
-
FICI = FIC A + FIC B.
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-kill assays provide dynamic information about the rate and extent of fungal killing by antimicrobial agents over time.
Objective: To assess the fungicidal or fungistatic activity of this compound in combination with another antifungal agent over a 24-48 hour period.
Materials:
-
This compound
-
Second antifungal agent
-
Fungal isolate
-
RPMI-1640 medium
-
Sterile test tubes or flasks
-
Shaking incubator (35°C)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension in RPMI-1640 to a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
Assay Setup: Prepare tubes with the following conditions (in RPMI-1640):
-
Growth control (no drug)
-
This compound alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
Second antifungal alone (at a clinically relevant concentration)
-
This compound + second antifungal in combination
-
-
Incubation: Incubate the tubes at 35°C in a shaking incubator.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Plating: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto SDA plates.
-
Incubation and Counting: Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
In Vivo Synergy Testing
The Galleria mellonella (greater wax moth) larva is a useful invertebrate model for in vivo screening of antifungal drug combinations due to its low cost, ethical considerations, and innate immune system that shares similarities with mammals.[8][9][10]
Objective: To evaluate the in vivo efficacy of this compound in combination with another antifungal agent in a whole-organism model.
Materials:
-
G. mellonella larvae (in their final larval stage)
-
Fungal isolate
-
This compound
-
Second antifungal agent
-
Phosphate-buffered saline (PBS)
-
Hamilton syringes
-
Incubator (37°C)
Protocol:
-
Inoculum Preparation: Prepare a fungal suspension in PBS at a concentration known to cause a lethal infection in the larvae within 2-3 days.
-
Infection: Inject a defined volume (e.g., 10 µL) of the fungal inoculum into the last left proleg of each larva.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), inject the larvae with one of the following:
-
PBS (control)
-
This compound alone
-
Second antifungal alone
-
This compound + second antifungal in combination
-
-
Incubation: Incubate the larvae at 37°C in the dark.
-
Monitoring: Monitor the survival of the larvae daily for a defined period (e.g., 5-7 days). Larvae are considered dead if they are unresponsive to touch.
-
Data Analysis:
-
Survival Curves: Plot the percentage of surviving larvae over time for each treatment group. Use Kaplan-Meier survival analysis to determine statistical significance between groups.
-
Fungal Burden (optional): At specific time points, a subset of larvae from each group can be homogenized, and the homogenates plated on SDA to determine the fungal burden (CFU/larva).
-
Data Presentation
In Vitro Synergy Data
The following tables summarize representative data from studies evaluating the synergistic activity of this compound with other antifungal agents.
Table 1: FICI Values for this compound in Combination with Other Antifungals
| Combination Agent | Fungal Species | FICI Range | Interpretation | Reference |
| Anidulafungin | Candida parapsilosis complex | 0.07 - 0.37 | Synergy | [11] |
| Micafungin | Candida parapsilosis complex | 0.25 - 0.5 | Synergy | [11] |
| Terbinafine | Candida albicans | 0.27 - 0.50 | Synergy | [12][13] |
| Amphotericin B | Cryptococcus gattii | 0.14 - 1.5 | Synergy to Indifference | [14] |
Table 2: MIC Reduction of this compound in Combination Therapy
| Combination Agent | Fungal Species | This compound MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Fold Reduction | Reference |
| Anidulafungin | C. parapsilosis complex | 4 - 64 | 0.5 - 16 | 2 - 8 | [11] |
| Terbinafine | This compound-resistant C. albicans | >64 | 16 | ≥4 | [12][13] |
| Calcineurin Inhibitors | C. albicans biofilms | >1024 | 16 - 64 | 16 - 64 | [8] |
| Hsp90 Inhibitors | This compound-resistant C. albicans | 64 | 0.5 | 128 | [15] |
In Vivo Synergy Data
Table 3: Survival of G. mellonella Larvae Infected with Candida albicans
| Treatment Group | Mean Survival Time (days) | Percent Survival at Day 5 |
| PBS Control | 2.1 | 0% |
| This compound Alone | 3.5 | 20% |
| Second Antifungal Alone | 3.2 | 15% |
| This compound + Second Antifungal | 5.8 | 75% |
Note: The data in Table 3 is representative and will vary depending on the specific fungal strain, drug concentrations, and experimental conditions.
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the systematic evaluation of this compound in combination with other antifungal agents. By employing these standardized methodologies, researchers can generate reliable and reproducible data to identify promising synergistic combinations for further preclinical and clinical development. The investigation of the underlying signaling pathways will further aid in the rational design of novel and effective antifungal therapies to combat the growing threat of drug-resistant fungal infections.
References
- 1. Frontiers | Candida albicans Heat Shock Proteins and Hsps-Associated Signaling Pathways as Potential Antifungal Targets [frontiersin.org]
- 2. Hsp90 governs dispersion and drug resistance of fungal biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Ras/cAMP/PKA signaling pathway and virulence in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conserved and Divergent Functions of the cAMP/PKA Signaling Pathway in Candida albicans and Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Secreted aspartyl protease 3 regulated by the Ras/cAMP/PKA pathway promotes the virulence of Candida auris [frontiersin.org]
- 8. Synergistic Effect of Calcineurin Inhibitors and this compound against Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro synergy of echinocandins with triazoles against this compound-resistant Candida parapsilosis complex isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Increasing Susceptibility of Drug-Resistant Candida albicans to this compound and Terbinafine by 2(5H)-Furanone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Increasing Susceptibility of Drug-Resistant Candida albicans to this compound and Terbinafine by 2(5 H)-Furanone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dynamic Interaction between this compound and Amphotericin B against Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Fluconazole Efficacy in Animal Models of Systemic Fungal Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing various animal models to assess the in vivo efficacy of fluconazole against systemic fungal infections, primarily caused by Candida albicans.
Introduction to Animal Models for Systemic Candidiasis
Systemic candidiasis is a life-threatening infection, particularly in immunocompromised individuals. Animal models are indispensable tools for preclinical evaluation of antifungal agents like this compound, allowing for the study of pharmacokinetics, pharmacodynamics, and therapeutic efficacy in a whole-organism context. The most commonly employed models for systemic candidiasis include mice, rats, rabbits, and guinea pigs. The choice of model often depends on the specific research question, cost, and handling considerations. Mice are widely used due to their genetic tractability and lower cost, while rabbits are often used for studies requiring larger blood volumes or for catheter-related biofilm infections.
The intravenous (IV) challenge model is a well-established method to induce disseminated candidiasis that mimics the hematogenous spread of the fungus in humans.[1][2] Following IV injection, Candida albicans disseminates to various organs, with the kidneys being the primary site of infection and replication.[1][[“]] Efficacy of antifungal treatment is typically assessed by determining the reduction in fungal burden in target organs (primarily kidneys) or by observing an increase in the survival rate of treated animals compared to untreated controls.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies utilizing animal models to test this compound efficacy in systemic Candida infections.
Table 1: Murine Models of Systemic Candidiasis
| Mouse Strain | Candida albicans Strain | Inoculum Size (CFU/mouse) | Route of Infection | This compound Dose (mg/kg/day) | Treatment Regimen | Efficacy Endpoint | Reference(s) |
| ICR (CD-1) | ATCC 90028, SC5314 | 6.25 x 10⁵ - 7.5 x 10⁶ | Intravenous (tail vein) | 1.25, 5, 20, 80 | Subcutaneous, every 6 hours for 24 hours | Fungal burden in kidneys | [5][6] |
| BALB/c | GRP-0144, CIB-19177 | 10⁶ | Intravenous (tail vein) | 1, 2, 3, 4, 8, 16 | Subcutaneous, every 6 hours | Fungal burden in kidneys | [1] |
| C57BL/6 | SC5314, CAF2-1 | 1 x 10⁵ - 1 x 10⁶ | Intravenous (tail vein) | Not specified | Not specified | Fungal burden in organs | [7] |
| A/J | SC5314 | 5 x 10⁵ | Intravenous | Not specified | Not specified | Survival, Fungal burden | [8] |
Table 2: Other Animal Models of Systemic Candidiasis
| Animal Model | Candida albicans Strain | Inoculum Size | Route of Infection | This compound Dose (mg/kg/day) | Treatment Regimen | Efficacy Endpoint | Reference(s) |
| Rat (Wistar) | Clinical Isolate | 10⁶ CFU/rat | Intravenous | 10, 20 | Oral, daily for 7 or 21 days | Fungal burden in kidneys and liver | [9] |
| Rabbit (New Zealand White) | Clinical Isolate | Not specified | Intravenous | 15, 20, 30, 50 (every 12h) | Intravenous | Pharmacokinetics | [10][11] |
| Guinea Pig | Clinical Isolate | Not specified | Not specified | 25-120 | Not specified | Fungal burden, Survival | [12] |
Experimental Protocols
Protocol 1: Preparation of Candida albicans Inoculum
This protocol describes the preparation of a standardized Candida albicans inoculum for inducing systemic infection in animal models.
Materials:
-
Candida albicans strain (e.g., SC5314, ATCC 90028)
-
Yeast Peptone Dextrose (YPD) agar plates and broth
-
Sterile phosphate-buffered saline (PBS) or saline
-
Hemocytometer or spectrophotometer
-
Centrifuge
-
Sterile microcentrifuge tubes
Procedure:
-
Streak the C. albicans strain from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.[7]
-
Inoculate a single colony from the plate into 10-50 mL of YPD broth.
-
Incubate the broth culture at 30°C for 18-24 hours with shaking (approximately 150 rpm).[5]
-
Harvest the yeast cells by centrifugation at approximately 2,000 rpm for 10 minutes.[5]
-
Wash the cell pellet twice with sterile PBS or saline by resuspending the cells and repeating the centrifugation step.[13]
-
Resuspend the final cell pellet in sterile PBS or saline.
-
Determine the cell concentration using a hemocytometer or by measuring the optical density (OD) at 600 nm. A pre-determined standard curve of OD vs. CFU/mL is recommended for accuracy.[5]
-
Dilute the cell suspension in sterile PBS or saline to the desired final inoculum concentration (e.g., 1 x 10⁶ CFU/mL for mice). The inoculum should be kept on ice and used within 2 hours of preparation.[5]
-
Confirm the viability and concentration of the inoculum by plating serial dilutions on YPD agar plates and incubating at 37°C for 24-48 hours to count colony-forming units (CFU).[7]
Protocol 2: Murine Model of Disseminated Candidiasis via Intravenous Injection
This protocol details the induction of systemic candidiasis in mice through tail vein injection.
Materials:
-
6-8 week old mice (e.g., BALB/c, ICR)
-
Prepared C. albicans inoculum (Protocol 3.1)
-
Mouse restrainer
-
Heat lamp or warming pad (optional, for vasodilation)
-
1 mL syringes with 27-30 gauge needles
-
70% ethanol
Procedure:
-
Place the mouse in a suitable restrainer to expose the tail.
-
To facilitate injection, warm the tail using a heat lamp or warming pad for a few minutes to induce vasodilation of the lateral tail veins.[14]
-
Swab the tail with 70% ethanol.
-
Load a 1 mL syringe with the appropriate volume of the prepared C. albicans inoculum (typically 0.1-0.2 mL for mice).[5]
-
Locate one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.[15]
-
Slowly inject the inoculum. Successful injection is indicated by the absence of resistance and no bleb formation under the skin.
-
If a bleb forms, the injection is subcutaneous, and the mouse should be excluded from the study.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for signs of infection (e.g., weight loss, ruffled fur, lethargy).
Protocol 3: Administration of this compound
This protocol describes the administration of this compound to infected animals. The route and frequency will depend on the experimental design.
Materials:
-
This compound solution (prepared in a suitable vehicle, e.g., sterile saline, water with 0.03% agar for oral gavage)[5]
-
Syringes and needles appropriate for the chosen route of administration (e.g., gavage needles for oral administration, 27-gauge needles for subcutaneous injection)
Procedure:
-
Prepare the this compound solution at the desired concentration.
-
Administer the treatment at a predetermined time post-infection (e.g., 2 hours).[6]
-
For Oral Gavage:
-
Gently restrain the mouse.
-
Insert the gavage needle into the esophagus and deliver the this compound solution directly into the stomach.
-
-
For Subcutaneous (SC) Injection:
-
Pinch the skin on the back of the neck to form a tent.
-
Insert the needle into the base of the tented skin and inject the this compound solution.
-
-
For Intraperitoneal (IP) Injection:
-
Restrain the mouse and tilt it slightly head-down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
-
Continue the treatment regimen as defined in the study protocol (e.g., once daily, multiple times a day for a specific number of days).
Protocol 4: Assessment of Fungal Burden in Organs
This protocol describes the method for quantifying the fungal load in target organs, primarily the kidneys.
Materials:
-
Sterile dissecting tools
-
Sterile saline or PBS
-
Tissue homogenizer (e.g., bead beater, Potter-Elvehjem homogenizer)
-
Sterile microcentrifuge tubes or Whirl-Pak bags
-
Sabouraud Dextrose Agar (SDA) plates (can be supplemented with antibiotics like chloramphenicol to prevent bacterial growth)[7]
-
Incubator
Procedure:
-
At a predetermined time point post-infection, humanely euthanize the mice according to approved institutional guidelines.
-
Aseptically dissect and remove the target organs (e.g., kidneys, liver, spleen, brain).[16]
-
Weigh each organ.
-
Place each organ in a pre-weighed sterile tube or bag containing a known volume of sterile saline or PBS (e.g., 1-5 mL).[5]
-
Homogenize the tissue until no large pieces are visible.[6]
-
Prepare serial 10-fold dilutions of the tissue homogenate in sterile saline or PBS.
-
Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on the plates.
-
Calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue using the following formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)
Protocol 5: Survival Study
This protocol outlines the procedure for conducting a survival study to evaluate the efficacy of this compound.
Materials:
-
Infected animals
-
This compound and vehicle control
-
Appropriate housing and monitoring facilities
Procedure:
-
Infect a sufficient number of animals with a lethal dose of C. albicans. The inoculum size may need to be higher than that used for fungal burden studies to achieve mortality in the control group within a reasonable timeframe.
-
Divide the animals into treatment and control groups.
-
Administer this compound or the vehicle control according to the predetermined schedule.
-
Monitor the animals at least twice daily for signs of morbidity and mortality. Signs of distress may include significant weight loss (>20-25%), inability to access food or water, severe lethargy, or respiratory distress.
-
Humanely euthanize animals that reach a moribund state, and record the time of death as the following day.
-
Continue monitoring for a predetermined period (e.g., 21-30 days).
-
Record the survival data and analyze it using Kaplan-Meier survival curves and log-rank tests to determine statistically significant differences between groups.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits the fungal enzyme 14-α-demethylase, disrupting ergosterol synthesis and fungal cell membrane integrity.
Host Immune Response to Systemic Candida albicans Infection
Caption: Key signaling pathways in the host immune response to systemic Candida albicans infection.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical experimental workflow for evaluating the efficacy of this compound in a murine model of systemic candidiasis.
References
- 1. Murine model for disseminated Candidiasis [bio-protocol.org]
- 2. droracle.ai [droracle.ai]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. Analysis of Candida Antifungal Resistance Using Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Rabbit model of Candida albicans biofilm infection: liposomal amphotericin B antifungal lock therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An Immunocompromised Mouse Model of Candida auris Systemic Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Contemporary Warming/Restraining Device for Efficient Tail Vein Injections in a Murine Fungal Sepsis Model [jove.com]
- 16. Organ-Specific Innate Immune Responses in a Mouse Model of Invasive Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring Fluconazole Concentration in Tissue Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of fluconazole in tissue samples. The following sections outline validated methodologies, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for this purpose. Additionally, this guide covers tissue sampling techniques like microdialysis for measuring unbound drug concentrations.
Introduction
This compound, a broad-spectrum triazole antifungal agent, is widely used in the treatment of systemic and superficial fungal infections. Its efficacy is dependent on achieving adequate concentrations at the site of infection. Therefore, accurate measurement of this compound levels in various tissues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and the development of new drug formulations. Analytical methods such as microbiological, spectrophotometric, and chromatographic techniques have been utilized for the determination of this compound in biological samples[1]. Among these, HPLC and LC-MS/MS are the most prevalent and reliable methods for quantifying this compound in biological matrices[2][3].
Tissue Sampling Techniques
Microdialysis
Microdialysis is a minimally invasive in vivo sampling technique used to continuously monitor the concentrations of unbound substances in the interstitial fluid (ISF) of tissues.[4][5] This method is particularly valuable for assessing the pharmacokinetics of drugs at the target site.[5] A microdialysis probe, equipped with a semipermeable membrane, is inserted into the tissue of interest (e.g., subcutaneous tissue) and perfused with a physiological solution at a constant flow rate.[5] Small molecules like this compound diffuse across the membrane into the perfusate, which is then collected for analysis.[5]
The unbound concentration of this compound in the subcutaneous ISF has been shown to be very similar to the unbound concentrations in plasma.[4] Microdialysis is considered a more suitable technique than suction blister methods for studying the rate of this compound uptake into subcutaneous tissue.[4]
Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of this compound in biological samples due to its robustness and reliability.[2] Reversed-phase HPLC (RP-HPLC) is the most common mode of separation.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with UV detection, making it the method of choice for analyzing samples with very low this compound concentrations or complex matrices.[3][6][7] This technique is highly specific and allows for the use of smaller sample volumes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC and LC-MS/MS methods described in the literature for this compound quantification.
Table 1: HPLC Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity Range | 2 to 32 µg/mL | [8][9] |
| 0.2 to 12.0 µg/mL | [10] | |
| 0.4 to 100.0 µg mL⁻¹ | [1] | |
| Limit of Detection (LOD) | 0.1 µg/mL | [9] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | [9] |
| 0.05 µg/mL | [11] | |
| Recovery | 75.0% ± 4.1% to 82.0% ± 6.6% (skin matrices) | [8][9] |
| 90% (plasma) | [10] | |
| Intra-day Precision (%RSD) | < 5.3% | [9] |
| Inter-day Precision (%RSD) | < 5.9% | [9] |
| Accuracy | 98.2% (RSD 0.9%) | [12] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity Range | 5.0 to 1000.0 ng/mL | [6][7] |
| 0.01 to 10 µg/mL | [13] | |
| 10 to 6000 ng/mL | [14] | |
| Limit of Detection (LOD) | 0.5 ng/mL | [6][7] |
| Limit of Quantification (LOQ) | 5.0 ng/mL | [6][7] |
| Recovery | 87.10 ± 0.09% to 110.82 ± 1.62% | [6] |
| 98.6% to 104.4% | [13] | |
| Intra-day Precision (%RSD) | < 1.0% | [6][7] |
| 2.84% to 10.8% | [13] | |
| Inter-day Precision (%RSD) | < 0.51% | [6][7] |
| 5.27% to 11.5% | [13] | |
| Accuracy (RE%) | -12.9 to 10.8% (intra-day) | [6] |
| -12.6 to 11.6% (inter-day) | [6] |
Experimental Protocols
Protocol 1: Tissue Homogenization and Extraction for HPLC or LC-MS/MS Analysis
This protocol describes the general procedure for preparing solid tissue samples for this compound analysis.
Materials:
-
Tissue sample (e.g., skin, liver, lung)
-
Phosphate buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, rotor-stator)
-
Centrifuge
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate, methanol)[1][4][11]
-
Internal Standard (IS) solution (e.g., ketoconazole, phenacetin)[6][11]
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Accurately weigh the tissue sample.
-
Add a known volume of ice-cold PBS (e.g., 1:3 w/v).
-
Homogenize the tissue sample on ice until a uniform suspension is obtained.
-
Transfer a known volume of the tissue homogenate to a clean tube.
-
Add the internal standard solution.
-
Add the extraction solvent (e.g., 3 mL of dichloromethane).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing.[1]
-
Centrifuge the mixture at 3000 rpm for 30 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 50 µl).[4]
-
Inject an aliquot (e.g., 10 µl) into the HPLC or LC-MS/MS system.[4]
Tissue homogenization and extraction workflow.
Protocol 2: RP-HPLC Method for this compound Quantification
This protocol is based on a validated method for the determination of this compound in biological matrices.[9]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)[11]
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)[1] or a mixture of methanol and phosphate buffer.[15]
-
Injection Volume: 5 - 20 µL[1]
-
Run Time: 15 minutes[1]
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by injecting standard solutions of this compound at different concentrations (e.g., 0.2 to 100 µg/mL).[1][10]
-
Inject the prepared tissue extracts.
-
Quantify the this compound concentration in the samples by comparing the peak area with the calibration curve.
HPLC analysis workflow.
Protocol 3: LC-MS/MS Method for this compound Quantification
This protocol is based on a sensitive and specific method for determining this compound concentrations.[6][7]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: Gradient elution with acetonitrile and water containing 0.1% formic acid.[6][7]
-
Flow Rate: 0.45 mL/min[14]
-
Injection Volume: 10 µL[7]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6][7]
-
Mass Spectrometer: Triple quadrupole
-
MRM Transitions:
Procedure:
-
Prepare mobile phases and prime the LC system.
-
Equilibrate the LC-MS/MS system.
-
Prepare a calibration curve using standard solutions of this compound in the appropriate matrix (e.g., blank tissue homogenate).
-
Inject the prepared tissue extracts.
-
Quantify the this compound concentration based on the peak area ratio of the analyte to the internal standard against the calibration curve.
LC-MS/MS analysis workflow.
Method Validation
All analytical methods used for the quantification of this compound in tissue samples must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.[17]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[6][17]
-
Recovery: The efficiency of the extraction procedure.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[17]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10]
Conclusion
The choice of analytical technique for measuring this compound concentration in tissue samples depends on the required sensitivity, the complexity of the tissue matrix, and the available instrumentation. LC-MS/MS is generally preferred for its high sensitivity and specificity. Proper sample preparation, including efficient homogenization and extraction, is critical for obtaining accurate and reproducible results. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound in tissue samples.
References
- 1. This compound plasma concentration measurement by liquid chromatography for drug monitoring of burn patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Human subcutaneous tissue distribution of this compound: comparison of microdialysis and suction blister techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microdialysis as a tool for antibiotic assessment in patients with diabetic foot: a review [frontiersin.org]
- 6. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of this compound in Candida albicans [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Fluconazol method validation by RP-HPLC for determination in biological skin matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method Validated for Quantification of this compound Co-Encapsulated with Propolis Within Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive LC-MS/MS method for determination of this compound in human plasma and its application in infants with Candida infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijbpas.com [ijbpas.com]
- 16. ijpbs.com [ijpbs.com]
- 17. ijrpr.com [ijrpr.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Fluconazole in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of fluconazole.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I am unable to dissolve this compound directly in my aqueous buffer. What are my initial options?
Your first approach should be to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
-
Rationale: this compound is significantly more soluble in organic solvents than in aqueous solutions.[1] This method allows you to introduce this compound into your aqueous system, but you must be cautious about the final concentration of the organic solvent.
-
Recommended Solvents: Ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are common choices.[1]
-
Critical Consideration: Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment, as organic solvents can have physiological effects.[1] It is also recommended to purge the organic solvent with an inert gas.[1]
Experimental Protocol: Preparing a this compound Stock Solution
-
Weigh out the desired amount of crystalline this compound.
-
Add the appropriate volume of the selected organic solvent (e.g., DMSO) to achieve a known concentration (e.g., 20 mg/mL).
-
Gently vortex or sonicate the mixture until the this compound is completely dissolved.
-
Purge the stock solution with an inert gas, such as nitrogen or argon, to displace oxygen and prevent degradation.
-
Store the stock solution at -20°C for long-term stability.[1] this compound is stable for at least two years when stored under these conditions.[1]
-
For immediate use in aqueous buffers, perform serial dilutions of the stock solution to achieve the desired final concentration. Ensure the residual organic solvent concentration is minimal.[1]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (approx.) |
| Ethanol | 20 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 33 mg/mL |
| Dimethylformamide (DMF) | 16 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.2 mg/mL |
Source: Cayman Chemical Product Information[1]
Question 2: My experimental system is sensitive to organic solvents. How can I prepare an organic solvent-free aqueous solution of this compound?
You can directly dissolve this compound in aqueous buffers, but its solubility will be limited.[1] The pH of the buffer is a critical factor to consider.
-
pH Adjustment: this compound's solubility is pH-dependent. It has pKa values of approximately 2.56, 2.94, and 11.01, corresponding to the ionizations of the nitrogens and the alcohol group.[2] Its aqueous solubility increases at both high and low pH values.[2] Therefore, adjusting the pH of your buffer away from neutral may improve solubility. Research has shown that solubility is higher in acidic conditions (pH 1.2 and 2.0) compared to neutral pH (7.4).[3]
-
Heating and Agitation: Gently warming the buffer and providing constant agitation can help to increase the rate of dissolution. However, be mindful of the temperature stability of this compound and other components in your experiment.
-
Aqueous Solution Stability: It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Table 2: pH-Dependent Aqueous Solubility of this compound
| Buffer pH | Solubility (mol/L) |
| 1.2 | > 8.01 x 10⁻² |
| 2.0 | > 1.78 x 10⁻⁴ and < 8.01 x 10⁻² |
| 7.4 | 1.78 x 10⁻⁴ |
Source: Experimental investigation of this compound: Equilibrium solubility and sublimation[3]
Question 3: Adjusting pH is not feasible for my experiment, and the solubility in my neutral buffer is too low. What advanced techniques can I explore?
For applications requiring higher concentrations of this compound in aqueous media without pH modification or organic solvents, several formulation strategies can be employed. These are common in drug development to enhance the bioavailability of poorly soluble drugs.[4][5][6]
-
Solid Dispersions: This technique involves dispersing this compound in a water-soluble carrier matrix.[4][5] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[4] The solid dispersion can then be dissolved in an aqueous buffer, leading to a higher concentration of dissolved this compound.[5]
-
Co-crystals: Forming co-crystals of this compound with a suitable coformer, such as benzoic acid, can significantly enhance its aqueous solubility.[7] One study reported a 13-fold increase in aqueous solubility with a this compound-benzoic acid co-crystal.[7]
-
Nanosuspensions: This involves reducing the particle size of this compound to the nanometer range, which increases the surface area and, consequently, the dissolution rate and saturation solubility.[8][9] Nanosuspensions can be prepared using methods like antisolvent precipitation.[8]
Experimental Protocol: Preparation of this compound Nanosuspension by Antisolvent Evaporation
-
Solvent Phase Preparation: Accurately weigh 100 mg of this compound and dissolve it in 3 mL of a suitable organic solvent, such as dichloromethane.[8]
-
Antisolvent Phase Preparation: In a separate vessel, prepare 20 mL of distilled water containing a stabilizer (e.g., 0.5% w/v HPMC or Kollidon).[8]
-
Precipitation: While stirring the antisolvent phase at high speed (e.g., 1000 rpm) with a magnetic stirrer, slowly add the this compound-containing solvent phase dropwise using a syringe.[8]
-
Solvent Evaporation: Continue stirring the resulting suspension for approximately 4 hours to allow for the complete evaporation of the organic solvent.[8] This will result in the formation of a nanosuspension.
-
Storage: Store the prepared nanosuspension at 4°C until further use.[8]
Troubleshooting Workflow
Caption: A flowchart for troubleshooting poor this compound solubility.
Frequently Asked Questions (FAQs)
Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound? this compound is generally considered a BCS Class I drug, meaning it has high solubility and high permeability.[10] However, some sources classify it as BCS Class II (low solubility, high permeability) due to its limited aqueous solubility under certain conditions.[4] This highlights the importance of the experimental context when considering its solubility.
Q2: What are the pKa values of this compound? this compound has three pKa values: approximately 2.56, 2.94, and 11.01.[2] These correspond to the basic nitrogen atoms of the triazole rings and the acidic tertiary alcohol group.
Q3: What is the LogP of this compound? The octanol-water partition coefficient (LogP) of this compound is approximately 0.5, indicating its relatively low lipophilicity compared to other azole antifungals.[2]
Q4: How should I store this compound? As a crystalline solid, this compound should be stored at -20°C and is stable for at least two years.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q5: Are there any safety precautions I should take when handling this compound? Yes, this compound should be handled as a hazardous material.[1] Avoid ingestion, inhalation, and contact with skin and eyes. It is important to wash thoroughly after handling and to review the complete Safety Data Sheet (SDS) for detailed information.[1]
Experimental Workflow Visualization
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 7. Development and Evaluation of this compound Co-Crystal for Improved Solubility and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation and evaluation of this compound Nanosuspensions: In vitro characterization and transcorneal permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. jrasb.com [jrasb.com]
Technical Support Center: Identifying Fluconazole Efflux Pump Inhibitors
This guide provides researchers, scientists, and drug development professionals with technical support for identifying and characterizing inhibitors of fluconazole efflux pumps in fungi, particularly Candida species. It includes troubleshooting advice and frequently asked questions for common experimental methods.
General Troubleshooting & FAQs
Q1: My screening campaign isn't identifying any potent inhibitors. What are some common reasons for this?
A1: Several factors could contribute to a lack of potent hits:
-
Compound Library: The library may lack chemical diversity or the specific scaffolds required to inhibit fungal efflux pumps.
-
Assay Sensitivity: The chosen primary assay may not be sensitive enough to detect weak inhibitors. Consider lowering the stringency or using a more sensitive method.
-
Fungal Strain: The strain used may not adequately express the target efflux pump. It is often advantageous to use strains known to overexpress specific pumps, such as Cdr1p or Mdr1p.[1] Using well-characterized clinical isolates or recombinant strains with hyperexpression of a specific pump can improve screening outcomes.[1]
-
Inhibitor Concentration: The concentrations tested may be too low. Ensure a sufficiently broad concentration range is screened.
-
Compound Stability: The test compounds may be unstable in the assay medium or may be metabolized by the fungi.
Q2: How do I choose the right fungal strain for my experiments?
A2: The choice of strain is critical. Consider the following:
-
Wild-Type vs. Overexpressing Strains: For initial screening, strains overexpressing a specific pump of interest (e.g., Cdr1p in Candida albicans) provide a robust system to identify specific inhibitors.[1]
-
Clinical Isolates: While genetically complex, using this compound-resistant clinical isolates ensures that identified hits are active against relevant strains.[1] However, be aware that these isolates may have multiple resistance mechanisms.[1]
-
Knockout Strains: Using a set of isogenic strains, including a parental strain and mutants with deletions of one or more efflux pump genes (e.g., Δcdr1, Δmdr1), can help determine the specificity of your inhibitor.[2][3]
-
Heterologous Expression Systems: Expressing a fungal efflux pump in a model organism like Saccharomyces cerevisiae provides a clean, controlled system for high-throughput screening and functional analysis.[1][4]
Method 1: Checkerboard (FIC Index) Assay
The checkerboard assay is a common method to assess if a compound acts synergistically with this compound, suggesting it may inhibit a resistance mechanism like efflux pumps. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.[5][6][7]
Experimental Protocol: Checkerboard Assay
-
Preparation:
-
Prepare a stock solution of this compound and the test inhibitor.
-
Culture the fungal strain (e.g., C. albicans) overnight and adjust the inoculum to a 0.5 McFarland standard. Dilute this 1:10 in RPMI 2X medium.[8]
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional gradient. Serially dilute the test inhibitor along the horizontal axis (e.g., columns 1-10).
-
Serially dilute this compound along the vertical axis (e.g., rows A-G).[8]
-
This creates wells with various combinations of inhibitor and this compound concentrations.
-
Include controls: wells with only the inhibitor, only this compound, and a growth control (no drug).[6]
-
-
Inoculation & Incubation:
-
Data Analysis:
-
Visually or spectrophotometrically determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is typically defined as ≥50% growth inhibition.[8][9]
-
Calculate the FIC for each drug in a given well:
-
FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Inhibitor + FIC of this compound.[6][9]
-
Troubleshooting & FAQs: Checkerboard Assay
Q3: How do I interpret the FIC Index (FICI) values?
A3: FICI values categorize the interaction between the two compounds. While definitions can vary slightly, a widely accepted interpretation is:
-
Synergy: FICI ≤ 0.5
-
No Interaction (Indifference/Additive): 0.5 < FICI ≤ 4.0
Data Presentation: FIC Index Interpretation
| FICI Value | Interpretation | Implication for Efflux Pump Inhibition |
| ≤ 0.5 | Synergy | Strong evidence that the compound enhances this compound's activity, possibly by inhibiting efflux.[6][12] |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is what is expected from the sum of their individual effects. |
| > 1.0 to ≤ 4.0 | Indifference | The compounds do not appear to interact. |
| > 4.0 | Antagonism | The compound reduces the effectiveness of this compound.[6][11] |
Q4: My checkerboard results are not reproducible. What could be the cause?
A4: Reproducibility is a known challenge with checkerboard assays.[11] Common issues include:
-
Inoculum Preparation: Inconsistent inoculum density will lead to variable MICs. Ensure the McFarland standard is accurately prepared and used consistently.
-
Reading the MIC: Visual determination of 50% growth inhibition can be subjective. Using a plate reader for optical density can improve objectivity. For some drug combinations, a 90% inhibition endpoint may be required.[9]
-
Pipetting Errors: Small volume errors during serial dilutions can significantly impact final concentrations. Calibrate pipettes regularly.
-
Edge Effects: Evaporation from wells on the plate's edge can concentrate drugs and affect growth. Consider not using the outermost wells for data or using sealing films.
Q5: The FICI suggests antagonism. Does this mean my compound is not an efflux inhibitor?
A5: Not necessarily. Antagonism (FICI > 4.0) means the compounds work against each other.[6] This could happen if the test compound induces the expression of efflux pumps or if it interacts with this compound in a negative way. Further mechanistic studies, such as dye efflux assays, are needed to confirm the effect on the pump itself.
Caption: Workflow for the checkerboard (FIC index) assay.
Method 2: Fluorescent Dye Efflux/Accumulation Assays
These assays directly measure the function of efflux pumps. A fluorescent substrate of the pump (like Rhodamine 6G or Nile Red) is loaded into the fungal cells. An inhibitor will block the pump, leading to increased intracellular accumulation or decreased efflux of the dye, which can be measured by fluorescence.[12][13]
Experimental Protocol: Rhodamine 6G (R6G) Efflux Assay
-
Cell Preparation:
-
Dye Loading:
-
Efflux Initiation:
-
Measurement:
-
Analysis:
-
Compare the rate of efflux (slope of fluorescence vs. time) or total accumulation in samples with the inhibitor to the no-inhibitor control. A lower rate of efflux or higher accumulation indicates inhibition.[15]
-
Troubleshooting & FAQs: Dye Efflux Assays
Q6: What is the difference between Rhodamine 6G and Nile Red as fluorescent substrates?
A6:
-
Rhodamine 6G (R6G): A well-known substrate for ABC transporters like Cdr1p and Cdr2p in Candida.[15][16] It is commonly used to specifically assess the activity of these pumps.
-
Nile Red: A lipophilic dye that is a substrate for a broader range of efflux pumps, including the AcrAB-TolC system in bacteria, and can be used for fungal pumps as well.[17][20] It has the advantage of being highly fluorescent in a lipid environment (like a cell membrane) but almost non-fluorescent in the aqueous external medium, providing a good signal-to-noise ratio.[20]
Q7: I'm not seeing any dye efflux, even in my control (no inhibitor) group.
A7: This suggests the pumps are not active. Check the following:
-
Energy Source: Ensure you are adding a sufficient concentration of glucose to energize the pumps after the starvation step.[17]
-
Cell Viability: The cells may have died during the energy depletion step. Check viability with a dye like trypan blue or by plating.
-
Pump Expression: The strain you are using may not express the target pump at a high enough level under your growth conditions. Confirm gene expression with qRT-PCR if problems persist.[3]
Q8: My fluorescence signal is very noisy or has high background.
A8:
-
Incomplete Washing: Ensure all extracellular dye is removed by thoroughly washing the cells after the loading step.
-
Autofluorescence: Both cells and some test compounds can be autofluorescent. Always run controls with cells alone and cells with the inhibitor (but no dye) to measure background fluorescence.
-
Compound Interference: The test compound itself might quench or enhance the dye's fluorescence. Test this by mixing the compound and the dye in a cell-free system.
// Positioning and Edges Drug -> Pump [label="1. Binds Pump"]; ATP -> Pump [label="2. Hydrolysis"]; Pump -> ADP; Pump -> Drug [label="3. Drug Expelled", dir=back, constraint=false, pos="e,4.5,0.5 s,3.5,1.5"]; Inhibitor -> Block [style=invis]; Block -> Pump [label="Inhibitor Blocks\nPump Activity", color="#EA4335", style=dashed];
}
Caption: Mechanism of an efflux pump and its inhibition.
Method 3: ATPase Activity Assay
Many important fungal efflux pumps, like Cdr1p, are ATP-binding cassette (ABC) transporters.[21] These pumps use the energy from ATP hydrolysis to transport substrates.[21] An ATPase activity assay directly measures this function by quantifying the amount of ADP or inorganic phosphate (Pi) produced. An inhibitor will reduce the rate of ATP hydrolysis.
Experimental Protocol: Membrane Vesicle ATPase Assay
-
Preparation of Membrane Vesicles:
-
Grow a large culture of a yeast strain overexpressing the target ABC transporter.
-
Lyse the cells mechanically (e.g., with glass beads) or enzymatically to produce spheroplasts.
-
Isolate the plasma membrane fraction through differential centrifugation. This fraction will contain the pumps in their native lipid environment.
-
-
ATPase Reaction:
-
Incubate the membrane vesicles with ATP in a suitable buffer.
-
Include the test inhibitor at various concentrations. Controls should include a no-inhibitor sample and a sample with a known inhibitor (e.g., vanadate).
-
-
Measurement:
-
The activity of the pump is directly proportional to the amount of ATP hydrolyzed.[21]
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released, often using a colorimetric method like the malachite green assay.
-
Alternatively, use a commercial kit that measures the amount of ADP produced, which can offer higher sensitivity and fewer false positives.[22]
-
-
Analysis:
-
Calculate the rate of ATP hydrolysis in the presence and absence of the inhibitor. Determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the ATPase activity.[23]
-
Troubleshooting & FAQs: ATPase Assays
Q9: My baseline ATPase activity is very low, making it hard to detect inhibition.
A9:
-
Membrane Prep Quality: The low activity could be due to a poor membrane preparation with low concentrations of the target pump or denatured proteins. Ensure all steps are performed at 4°C and use protease inhibitors.
-
Pump Substrate: The ATPase activity of some ABC transporters is stimulated in the presence of a substrate.[21] Consider adding a known substrate of the pump (like this compound) to the reaction to increase the baseline activity.
-
Assay Sensitivity: If measuring phosphate, the malachite green assay can sometimes lack the sensitivity needed for pumps with low activity.[22] Consider using a more sensitive, fluorescence-based ADP detection method.[22]
Q10: I see inhibition, but how do I know it's specific to my target pump?
A10: This is a critical point.
-
Use Control Membranes: Prepare membrane vesicles from a control strain that lacks the target pump (i.e., a knockout strain). The inhibitor should have little to no effect on the background ATPase activity in these vesicles.
-
Inhibitor Selectivity: Test the compound against other, unrelated ATPases to check for off-target effects.[22]
-
Remote Inhibition: Some inhibitors may not bind to the ATPase domain itself but to a remote site on the transporter, allosterically inhibiting its function.[24] This is still a valid mechanism of inhibition.
Caption: Troubleshooting flowchart for a dye efflux assay.
References
- 1. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of this compound Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 8. 4.5. Checkerboard Method—this compound Synergy Test [bio-protocol.org]
- 9. Checkerboard array synergy testing. [bio-protocol.org]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. academic.oup.com [academic.oup.com]
- 12. Fungicidal action of geraniol against Candida albicans is potentiated by abrogated CaCdr1p drug efflux and this compound synergism | PLOS One [journals.plos.org]
- 13. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
- 14. 2.4. Rhodamine 6G efflux assay [bio-protocol.org]
- 15. journals.asm.org [journals.asm.org]
- 16. [PDF] Rhodamine 6G efflux for the detection of CDR1-overexpressing azole-resistant Candida albicans strains. | Semantic Scholar [semanticscholar.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Measurement of Energy-dependent Rhodamine 6G Efflux in Yeast Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 20. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. genomembrane.com [genomembrane.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. An antibiotic that inhibits the ATPase activity of an ABC transporter by binding to a remote extracellular site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluconazole-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating fluconazole-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the generally observed severity of this compound-induced hepatotoxicity in animal models?
A1: The reported severity of this compound-induced liver injury in animal models varies. Some studies in rats have shown only mild degenerative changes in centrilobular hepatocytes and no significant increases in liver transaminases, even with subchronic dosing (e.g., up to 100 mg/kg/day for 14 days).[1][2][3][4] In these cases, this compound appears less hepatotoxic than other azoles like itraconazole.[1][2][3] However, other research has indicated that, based on histopathological examination, this compound can be the most hepatotoxic among several tested antifungal agents, a finding not always reflected by liver enzyme levels.[5]
Q2: Are the mechanisms of this compound-induced hepatotoxicity well-understood?
A2: The exact mechanisms are not fully elucidated, but several pathways are implicated. These include the inhibition of cytochrome P450 enzymes, which can alter drug metabolism, and the induction of mitochondrial dysfunction.[6][7] The formation of a toxic metabolite during the metabolism of the azole ring has also been suggested.[6] Additionally, oxidative stress is considered a contributing factor to the observed hepatotoxicity.[8]
Q3: Which animal models are most commonly used for studying this compound hepatotoxicity?
A3: Rats, particularly Sprague-Dawley and Wistar strains, are frequently used in studies of this compound-induced liver injury.[1][2][3][5][9] Mice are also utilized in toxicological studies of azole antifungals.[10]
Q4: What are the typical dosages and administration routes for inducing hepatotoxicity with this compound in rodents?
A4: Researchers have used a range of doses and routes. For example, studies in rats have employed single intraperitoneal doses of 10, 100, and 200 mg/kg, as well as subchronic intraperitoneal or oral daily doses of 10, 50, and 100 mg/kg for 14 or 28 days.[1][2][3][4][5][11] The choice of dose and route depends on the specific research question, whether it's an acute or chronic toxicity study.
Q5: Is this compound-induced liver damage always dose-dependent?
A5: There is mixed evidence regarding the dose-dependency of this compound-induced hepatotoxicity.[10] Some studies in animal models do not show a clear dose-dependent increase in liver enzymes, with only mild changes observed at higher doses.[1][2][3][4] However, other studies comparing multiple antifungals have noted dose-related effects.[5] The relationship may be complex and influenced by the specific animal model and experimental conditions.
Troubleshooting Guides
Issue 1: Discrepancy Between Liver Enzyme Data and Histopathological Findings
Problem: Your biochemical analysis shows minimal or no significant elevation in ALT, AST, or ALP, but histopathological examination of the liver reveals cellular damage.
Possible Causes and Solutions:
-
Timing of Sample Collection: Liver enzyme levels in the blood can be transient. The peak elevation may have occurred at a time point you did not sample.
-
Solution: Conduct a time-course study, collecting blood samples at multiple time points after this compound administration (e.g., 6, 12, 24, 48, and 72 hours for acute studies) to capture the peak enzyme release.
-
-
Nature of the Injury: Some forms of liver injury, such as mild steatosis or apoptosis, may not cause a dramatic release of aminotransferases. Histopathology is often more sensitive for detecting subtle cellular changes.
-
Solution: Always complement biochemical data with histopathological analysis. Consider using more sensitive markers of liver injury, such as microRNAs (e.g., miR-122) or glutamate dehydrogenase (GLDH) for mitochondrial damage, if available.
-
-
Animal Model Variability: Different species or strains of animals can have varied responses to drug-induced liver injury.
-
Solution: Be consistent with the animal model (species, strain, sex, and age) throughout your experiments. Review the literature to select a model known to be sensitive to the type of hepatotoxicity you are investigating.
-
Issue 2: High Variability in Animal Responses to this compound
Problem: You observe a wide range of responses in liver enzyme levels and/or histological damage among animals in the same treatment group.
Possible Causes and Solutions:
-
Idiosyncratic-like Reactions: this compound can cause idiosyncratic hepatotoxicity in humans, which is by nature unpredictable and not strictly dose-dependent. This variability may be recapitulated to some extent in animal models.[1]
-
Solution: Increase the number of animals per group to ensure statistical power can detect a significant effect despite individual variability. You may also consider using models that are sensitized to liver injury, for example, by co-administering a low dose of lipopolysaccharide (LPS) to mimic an inflammatory state.[6]
-
-
Differences in Drug Metabolism: Minor genetic differences between animals can lead to variations in cytochrome P450 enzyme activity, affecting how this compound is metabolized and whether toxic metabolites are formed.
-
Solution: Ensure you are using a genetically homogenous population of animals (e.g., inbred strains). If using outbred stocks, be prepared for a higher degree of variability.
-
-
Gavage Technique: Improper oral gavage can cause stress or injury, leading to physiological changes that could impact the experimental results.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Consider using a vehicle that is palatable to the animals to reduce stress.
-
Experimental Protocols
Protocol 1: Induction of Subchronic Hepatotoxicity in Rats
This protocol is a synthesis based on methodologies reported in the literature.[1][2][3][4][5][11]
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment, with free access to standard chow and water.
-
Grouping: Divide animals into a control group and treatment groups (e.g., 10, 50, and 100 mg/kg this compound). A minimum of 6-8 animals per group is recommended.
-
Drug Preparation: Prepare this compound solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose or distilled water).
-
Administration: Administer this compound or vehicle daily via oral gavage for 14 or 28 days.
-
Monitoring: Monitor animal body weight and clinical signs of toxicity daily.
-
Sample Collection: At the end of the treatment period, anesthetize the animals and collect blood via cardiac puncture for biochemical analysis. Euthanize the animals and immediately collect the liver.
-
Liver Processing: Weigh the liver and take sections from the lobes for histopathological analysis (fix in 10% neutral buffered formalin) and for molecular/biochemical assays (snap-freeze in liquid nitrogen and store at -80°C).
Protocol 2: Hematoxylin and Eosin (H&E) Staining of Liver Tissue
-
Tissue Processing: Dehydrate the formalin-fixed liver tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Immerse in 100% ethanol (2 changes, 3 minutes each).
-
Immerse in 95% ethanol (2 minutes).
-
Immerse in 70% ethanol (2 minutes).
-
Rinse in running tap water (5 minutes).
-
-
Hematoxylin Staining:
-
Immerse in Mayer's hematoxylin for 3-5 minutes.
-
Wash in running tap water for 5 minutes.
-
Differentiate in 1% acid alcohol (a few brief dips).
-
Wash in running tap water for 1-5 minutes.
-
"Blue" the sections in Scott's tap water substitute or ammonia water, then wash in tap water.
-
-
Eosin Staining:
-
Counterstain with 1% eosin Y for 1-3 minutes.
-
Wash in running tap water for 1-5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol solutions (95% and 100%).
-
Clear in xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
Data Presentation
Table 1: Liver Enzyme Levels in Rats Treated with this compound for 28 Days
| Treatment Group | ALT (IU/L) | AST (IU/L) | ALP (IU/L) |
| Control | 58.5 ± 5.0 | 80.8 ± 3.7 | 132.5 ± 3.3 |
| This compound (20 mg/kg) | 248.0 ± 15.7 | 323.5 ± 19.7 | 355.8 ± 13.7 |
Data are presented as mean ± SEM. This table is based on representative data from the literature and serves as an example.[5]
Table 2: Semi-Quantitative Histological Scoring System for Liver Injury
| Score | Necrosis | Inflammation | Steatosis (Fatty Change) |
| 0 | None | No inflammatory cells | None |
| 1 | Single-cell necrosis | Scattered inflammatory cells | Mild (<33% of hepatocytes) |
| 2 | Focal necrosis (<30% of area) | Small aggregates of inflammatory cells | Moderate (33-66% of hepatocytes) |
| 3 | Multifocal to confluent necrosis (30-60% of area) | Large aggregates of inflammatory cells | Marked (>66% of hepatocytes) |
| 4 | Massive necrosis (>60% of area) | Diffuse inflammation | - |
This scoring system can be adapted based on the specific changes observed in the study.
Mandatory Visualizations
Signaling Pathway: Nrf2 Activation in Response to this compound-Induced Oxidative Stress
Caption: Nrf2 signaling pathway activation by this compound-induced reactive oxygen species (ROS).
Experimental Workflow: Assessing this compound-Induced Hepatotoxicity
Caption: Workflow for an in vivo study of this compound-induced hepatotoxicity.
Troubleshooting Logic: Inconsistent Hepatotoxicity Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Serial evaluation of liver enzyme activities in dogs with pulmonary coccidioidomycosis administered per os this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. sketchviz.com [sketchviz.com]
- 6. karger.com [karger.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Serial evaluation of liver enzyme activities in dogs with pulmonary coccidioidomycosis administered per os this compound [frontiersin.org]
- 11. Comparative Hepatotoxicity of this compound, Ketoconazole, Itraconazole, Terbinafine, and Griseofulvin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Maze of Azole Resistance: A Comparative Guide to Fluconazole Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The widespread use of fluconazole, a first-generation triazole, has been a cornerstone in the management of fungal infections. However, this has been met with the escalating challenge of antifungal resistance, not only to this compound itself but also extending to other members of the azole class. This guide provides a comprehensive comparison of cross-resistance patterns between this compound and other key azole antifungals, supported by experimental data and detailed methodologies, to aid in research and development efforts against this growing threat.
Understanding the Landscape of Azole Cross-Resistance
Cross-resistance among azole antifungals is a significant clinical concern, often leading to therapeutic failure. When a fungal isolate develops resistance to one azole, it frequently exhibits decreased susceptibility to other azoles. This phenomenon is primarily observed in clinically important yeasts, such as Candida albicans and Candida glabrata.[1][2] Studies have demonstrated that this compound-resistant isolates often display elevated minimum inhibitory concentrations (MICs) for other azoles like voriconazole, itraconazole, and posaconazole.[1][3]
The degree of cross-resistance can vary depending on the fungal species and the specific azole. For instance, significant associations have been found between the MICs of voriconazole with this compound and itraconazole in C. glabrata.[1] In some cases, isolates resistant to this compound and itraconazole have shown a high probability of also being resistant to voriconazole.[1] However, some newer triazoles, like posaconazole, may retain activity against certain this compound-resistant isolates.[4]
Quantitative Analysis of Cross-Resistance
The following tables summarize minimum inhibitory concentration (MIC) data from various studies, illustrating the cross-resistance profiles of different Candida species to a range of azole antifungals.
Table 1: Cross-Resistance in Candida glabrata Isolates
| Isolate Status | This compound MIC (µg/mL) | Itraconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Reference |
| This compound-Resistant | ≥64 | ≥1 | ≥2 (in 87% of isolates) | [1] |
| This compound-Resistant (Mean) | 128 | - | 4 | [1] |
| This compound-Resistant | >64 | >16 | >16 | [1] |
| This compound-Resistant | >64 | >16 | 4 | [1] |
| This compound-Intermediate/Resistant | 71% also voriconazole-resistant | 77% also voriconazole-resistant | - | [3] |
Table 2: Cross-Resistance in Candida albicans and other Candida Species
| Species | Isolate Status | This compound MIC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) | Posaconazole MIC (µg/mL) | Reference |
| C. albicans | This compound-Resistant | >64 | Often elevated | Often elevated | - | [2] |
| C. tropicalis | This compound-Nonsusceptible | 4 - 64 | ≥1 (in 3 of 9 isolates) | - | - | [5] |
| C. parapsilosis | This compound-Evolved | Elevated | Elevated | Susceptible | Susceptible | [6] |
| C. parapsilosis | Posaconazole-Evolved | Elevated | Elevated | Elevated | Elevated | [6] |
The Molecular Basis of Cross-Resistance
The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[7][8][9] Cross-resistance is predominantly driven by mechanisms that affect the entire class of azoles.
Key mechanisms include:
-
Target Site Modification: Mutations in the ERG11 gene can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[7] This is a common mechanism that typically confers resistance to all azoles.[7]
-
Overexpression of Efflux Pumps: Fungal cells can actively pump out antifungal agents, reducing their intracellular concentration. The two main families of efflux pumps involved are the ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporters (e.g., Mdr1p).[7][10][11] Overexpression of these pumps, often due to mutations in transcription factors like TAC1 and MRR1, is a major contributor to azole cross-resistance.[12]
-
Upregulation of the Ergosterol Biosynthesis Pathway: Increased expression of ERG11 can lead to higher levels of the target enzyme, requiring a higher concentration of the azole to achieve an inhibitory effect.[5] Mutations in the transcription factor UPC2 can lead to the upregulation of multiple genes in the ergosterol pathway.[13]
Primary molecular mechanisms leading to azole cross-resistance.
Experimental Protocols
Standardized methods for antifungal susceptibility testing are crucial for obtaining reliable and comparable data. The most common methods are broth microdilution and disk diffusion.
Broth Microdilution Method (as per CLSI M27-A3/S4)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Workflow for the broth microdilution antifungal susceptibility test.
Methodology:
-
Inoculum Preparation: Fungal isolates are grown on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.
-
Drug Dilution: A serial two-fold dilution of each azole antifungal is prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
Logical Relationship of Resistance Development
The development of cross-resistance is an evolutionary process often driven by prolonged or repeated exposure to azole antifungals. This selective pressure favors the survival and proliferation of fungal strains with mutations that confer a resistance advantage.
Logical flow of azole cross-resistance development.
Conclusion and Future Directions
The data clearly indicate that cross-resistance between this compound and other azoles is a prevalent and significant challenge in the treatment of fungal infections, particularly those caused by Candida species. The underlying molecular mechanisms are multifaceted but often converge on alterations in the ergosterol biosynthesis pathway and the activity of drug efflux pumps.
For researchers and drug development professionals, this necessitates a multi-pronged approach:
-
Development of Novel Antifungals: There is a critical need for new antifungal agents with novel mechanisms of action that can bypass existing resistance mechanisms.
-
Combination Therapies: Investigating synergistic combinations of existing antifungals or pairing them with resistance-modifying agents could restore efficacy.
-
Rapid Diagnostics: The development of rapid diagnostic tools to identify azole resistance and cross-resistance patterns in clinical isolates is essential for guiding appropriate therapeutic choices.
-
Molecular Surveillance: Continuous surveillance of the molecular mechanisms of resistance in clinical isolates will be crucial for understanding the evolution of resistance and informing the development of next-generation antifungals.
By understanding the intricate relationships of cross-resistance and the molecular drivers behind it, the scientific community can better equip itself to combat the growing threat of antifungal resistance.
References
- 1. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Resistance of clinical isolates of Candida albicans and Candida glabrata to over-the-counter azoles used in the treatment of vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activities of posaconazole, this compound, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. thecandidadiet.com [thecandidadiet.com]
- 10. Mechanisms of azole resistance in clinical isolates of Candida glabrata collected during a hospital survey of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
A Comparative Analysis of Fluconazole's Efficacy Across Major Candida Species
For Immediate Release
This guide offers a detailed comparative analysis of fluconazole's in vitro activity against clinically significant Candida species: Candida albicans, Candida glabrata, Candida parapsilosis, and Candida krusei. This document is intended for researchers, scientists, and drug development professionals, providing objective data and experimental context to inform research and development efforts in antifungal therapeutics.
Executive Summary
This compound, a widely used triazole antifungal, exhibits variable efficacy across different Candida species. While it remains a primary therapeutic option for infections caused by susceptible Candida strains, the emergence of acquired and intrinsic resistance presents a significant clinical challenge. This guide summarizes key performance data, outlines the experimental protocols for susceptibility testing, and visualizes the underlying molecular mechanisms of action and resistance.
Data Presentation: this compound Susceptibility Profiles
The in vitro efficacy of this compound is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the typical this compound MIC ranges and MIC90 values (the concentration required to inhibit 90% of isolates) for the four key Candida species, based on data from large-scale surveillance studies. Breakpoints from the Clinical and Laboratory Standards Institute (CLSI) are provided for interpretive context.[1][2][3]
| Candida Species | Typical MIC Range (µg/mL) | MIC | CLSI Breakpoint (µg/mL) - Susceptible | CLSI Breakpoint (µg/mL) - Susceptible-Dose Dependent | CLSI Breakpoint (µg/mL) - Resistant |
| C. albicans | 0.25 - 2 | 0.5 | ≤ 2 | 4 | ≥ 8 |
| C. glabrata | 0.5 - 64 | 32 | ≤ 32 (S-DD) | - | ≥ 64 |
| C. parapsilosis | 0.5 - 4 | 2 | ≤ 2 | 4 | ≥ 8 |
| C. krusei | 16 - >64 | ≥ 64 | - | - | Intrinsically Resistant |
Note: The CLSI breakpoints are for guiding clinical decisions and are based on achievable serum concentrations of the drug. C. krusei is considered intrinsically resistant to this compound.[1][3] For C. glabrata, a susceptible-dose dependent (S-DD) category is used, indicating that higher doses of this compound may be required for clinical efficacy.[1]
Experimental Protocols
The data presented in this guide are primarily derived from standardized antifungal susceptibility testing (AFST) methods. The two most widely recognized protocols are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M27/EUCAST E.Def 7.3.1)
This is the reference method for determining the MIC of antifungal agents against yeasts.
1. Inoculum Preparation:
- Candida isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours.
- Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
- This compound is serially diluted in RPMI 1640 medium to achieve a range of concentrations (e.g., 0.125 to 256 µg/mL).
3. Microplate Inoculation:
- 100 µL of each this compound dilution is added to the wells of a 96-well microtiter plate.
- 100 µL of the standardized yeast inoculum is then added to each well.
- A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
4. Incubation:
- The microtiter plates are incubated at 35°C for 24-48 hours.
5. MIC Determination:
- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[4] This can be assessed visually or by using a spectrophotometric reader.[4]
Disk Diffusion Method (CLSI M44)
This method provides a qualitative assessment of susceptibility.
1. Inoculum Preparation:
- A standardized yeast suspension (0.5 McFarland) is prepared as described for the broth microdilution method.
2. Plate Inoculation:
- A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate supplemented with glucose and methylene blue.
3. Disk Application:
- A paper disk impregnated with a standard amount of this compound (25 µg) is placed on the agar surface.
4. Incubation:
- The plate is incubated at 35°C for 24-48 hours.
5. Interpretation:
- The diameter of the zone of growth inhibition around the disk is measured.
- The zone diameter is interpreted as susceptible, susceptible-dose dependent, or resistant based on established CLSI breakpoints.[4]
Mandatory Visualization
Ergosterol Biosynthesis Pathway and this compound's Mechanism of Action
References
- 1. Interpretive Breakpoints for this compound and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound MIC and the this compound Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison: Fluconazole vs. Echinocandins in the Treatment of Invasive Candidiasis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the choice between fluconazole, a triazole, and the echinocandin class of drugs remains a critical decision point in the management of invasive candidiasis. This guide provides an objective, data-driven comparison of their in vivo performance, drawing upon key clinical studies to inform research and development.
At a Glance: Key Performance Indicators
| Metric | This compound | Echinocandins (Anidulafungin, Caspofungin, Micafungin) | Key Insights |
| Primary Efficacy | Treatment success rates vary, generally ranging from 60% to 70%. | Generally higher treatment success rates, often exceeding 75%.[1][2] | Echinocandins often demonstrate superior efficacy, particularly in initial therapy for invasive candidiasis. |
| Mycological Eradication | Effective, but concerns exist for resistant strains. | More effective in achieving mycological eradication, especially in persistent candidemia.[3][4] | Echinocandins' fungicidal activity against Candida biofilms contributes to their superior eradication rates.[3][4] |
| Mortality Rates | All-cause mortality rates in clinical trials have been reported around 30%.[1][2] | All-cause mortality rates have been reported to be lower, around 23%, though not always statistically significant.[1][2] | While a trend towards lower mortality with echinocandins is observed, statistical significance varies across studies. |
| Safety and Tolerability | Generally well-tolerated but carries a risk of drug-drug interactions and potential for QTc prolongation and hepatotoxicity.[5] | Superior safety profile with minimal drug interactions and no need for dose adjustment in renal impairment.[5] | Echinocandins are considered safer, especially in complex patients on multiple medications.[5] |
| Spectrum of Activity | Active against many Candida species, but resistance is a growing concern, particularly for C. glabrata and C. krusei. | Broadly active against most Candida species, including those resistant to this compound.[6] | Echinocandins offer a broader spectrum of activity, making them a preferred first-line option in many clinical guidelines. |
In-Depth Clinical Trial Data
Anidulafungin vs. This compound for Invasive Candidiasis
This landmark randomized, double-blind, noninferiority trial provides a direct comparison of anidulafungin and this compound.
| Outcome | Anidulafungin | This compound | p-value |
| Global Success at End of IV Therapy | 75.6% | 60.2% | 0.01 |
| All-Cause Mortality | 22.8% | 31.4% | 0.13 |
Experimental Protocols
Randomized Clinical Trial of Anidulafungin vs. This compound for Invasive Candidiasis
-
Study Design: A prospective, randomized, double-blind, multicenter, non-inferiority trial.[2]
-
Patient Population: Adult patients with a confirmed diagnosis of invasive candidiasis, primarily candidemia.[2] Patients with neutropenia were largely excluded.[2]
-
Inclusion Criteria: Patients aged 18 years or older with signs and symptoms of a systemic fungal infection and at least one positive blood culture for Candida species.
-
Exclusion Criteria: Patients with known resistance to either study drug, severe underlying liver disease, or those who had received more than 48 hours of prior systemic antifungal therapy.
-
Drug Administration:
-
Anidulafungin Group: A single 200 mg loading dose of intravenous anidulafungin on day 1, followed by a 100 mg daily maintenance dose.[2]
-
This compound Group: A single 800 mg loading dose of intravenous this compound on day 1, followed by a 400 mg daily maintenance dose.[2]
-
After at least 10 days of intravenous therapy, patients in either group could be switched to oral this compound.[2]
-
-
Endpoints:
Mechanism of Action and Experimental Workflow
The fundamental difference in the mechanism of action between this compound and echinocandins underpins their varying efficacy and safety profiles. This compound inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to a fungistatic effect.[7] In contrast, echinocandins inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall, resulting in a fungicidal action against most Candida species.[6][8]
Caption: Mechanism of Action: this compound vs. Echinocandins.
The following diagram illustrates a typical workflow for a clinical trial comparing these two antifungal agents.
Caption: Generalized Clinical Trial Workflow.
Concluding Remarks
The available in vivo data, primarily from clinical trials, suggests that echinocandins offer a superior efficacy and safety profile compared to this compound for the initial treatment of invasive candidiasis.[5] This is particularly evident in the higher rates of treatment success and mycological eradication.[2][3][4] While this compound remains a viable and cost-effective option, especially for step-down therapy and in less critically ill patients without risk factors for azole resistance, the broader spectrum of activity and favorable safety of echinocandins position them as a first-line choice in many clinical scenarios. For researchers and drug development professionals, the continued emergence of antifungal resistance underscores the need for novel agents and strategies to combat invasive fungal infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Anidulafungin versus this compound for invasive candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of echinocandins versus this compound for treatment of persistent candidemia: A time-dependent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. Mechanisms of echinocandin antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Fluconazole Resistance: A Comparative Guide to the Role of ERG11 Mutations
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the impact of ERG11 gene mutations on fluconazole resistance in pathogenic Candida species. We delve into the supporting experimental data, detail the methodologies for validation, and explore alternative resistance mechanisms, offering a clear perspective for future research and therapeutic development.
This compound, a widely used azole antifungal, targets the lanosterol 14-α-demethylase enzyme, encoded by the ERG11 gene, a critical component of the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is the primary sterol in the fungal cell membrane, essential for maintaining its integrity and function.[1] However, the emergence of this compound resistance, particularly in species like Candida albicans, poses a significant clinical challenge. One of the primary mechanisms conferring this resistance is the acquisition of point mutations within the ERG11 gene.[2][3] These mutations can alter the structure of the Erg11 protein, reducing its binding affinity for this compound and thereby diminishing the drug's efficacy.[4][5]
The Impact of ERG11 Mutations on this compound Susceptibility: A Quantitative Comparison
Numerous studies have identified a wide array of amino acid substitutions in the Erg11 protein that correlate with increased resistance to this compound. More than 160 distinct amino acid substitutions have been reported in C. albicans alone.[1] However, not all mutations contribute equally to resistance. The following tables summarize key mutations and their experimentally determined impact on this compound minimum inhibitory concentrations (MICs).
| ERG11 Mutation | Fold Increase in this compound MIC | Candida Species | Reference |
| A114S | ≥ 4-fold | C. albicans | [2] |
| Y132H | ≥ 4-fold | C. albicans | [2] |
| Y132F | ≥ 4-fold | C. albicans, C. tropicalis | [2][6] |
| K143R | 16-fold | C. albicans | [2] |
| K143Q | Significant increase (≥ 4-fold) | C. albicans | [2] |
| Y257H | Significant increase (≥ 4-fold) | C. albicans, C. tropicalis | [2][6] |
| G464S | Significant increase when combined with other mutations | C. albicans | [2] |
| L321F | Associated with resistance | C. albicans | [7] |
| S410F (in C. glabrata) | Slight increase | C. glabrata | [8] |
| Y141H (in C. glabrata) | Slight increase | C. glabrata | [8] |
| Y141H + S410F (Double Mutant in C. glabrata) | Strongest elevation in resistance | C. glabrata | [8] |
Table 1: Validated ERG11 Mutations and their Effect on this compound MIC. This table highlights specific amino acid substitutions in the Erg11 protein and the corresponding increase in this compound resistance, as determined by in vitro susceptibility testing. The data is compiled from studies utilizing heterologous expression systems to confirm the direct role of these mutations.
| Clinical Isolate Resistance Profile | This compound MIC Range (µg/mL) | Associated ERG11 Mutations | Reference |
| This compound-Resistant C. albicans | >8 to >256 | Multiple missense and nonsense mutations | [3] |
| This compound-Resistant C. albicans (from HIV patients) | Not specified | E266D, G464S, I471L, D116E, V488I | [9] |
| This compound-Resistant C. tropicalis | 8 to >64 | Y132F, Y257N, S154F, Y257H | [6] |
Table 2: this compound MICs in Clinical Isolates with ERG11 Mutations. This table presents the range of this compound MICs observed in clinical isolates of Candida species harboring ERG11 mutations, demonstrating the clinical relevance of these genetic alterations.
Alternative Mechanisms of this compound Resistance
While ERG11 mutations are a key driver of this compound resistance, they are not the sole mechanism. It is crucial for researchers to consider other contributing factors, which can act independently or synergistically with ERG11 alterations.
-
Overexpression of Efflux Pumps: The upregulation of genes encoding ATP-binding cassette (ABC) transporters (CDR1, CDR2) and major facilitator superfamily (MFS) transporters (MDR1) leads to increased efflux of this compound from the fungal cell, reducing its intracellular concentration and efficacy.[10][11] Increased expression of CDR1 and CDR2 is a common finding in azole-resistant clinical isolates.[10]
-
Upregulation of the ERG11 Gene: Increased production of the target enzyme, Erg11p, can titrate the available drug, requiring higher concentrations of this compound to achieve an inhibitory effect.[9]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol pathway can lead to the accumulation of alternative sterols in the cell membrane, reducing its dependence on ergosterol and thereby diminishing the impact of Erg11p inhibition.
-
Biofilm Formation: Candida biofilms exhibit high levels of resistance to this compound, a phenomenon attributed to a combination of factors including reduced drug penetration, altered gene expression (including efflux pumps), and changes in membrane sterol composition.[12][13]
Experimental Protocols for Validating ERG11 Mutations
Validating the direct role of specific ERG11 mutations in conferring this compound resistance is essential. The following outlines a standard experimental workflow:
1. Site-Directed Mutagenesis:
-
Objective: To introduce specific point mutations into a wild-type ERG11 gene.
-
Protocol:
-
A plasmid containing the wild-type ERG11 gene from a susceptible Candida strain is used as a template.
-
Primers containing the desired nucleotide change are designed and synthesized.
-
Polymerase Chain Reaction (PCR) is performed using these primers to amplify the entire plasmid, incorporating the mutation.
-
The parental, non-mutated DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
The mutated plasmid is then transformed into competent E. coli for amplification.
-
Plasmids are isolated from E. coli and the presence of the desired mutation is confirmed by DNA sequencing.[2]
-
2. Heterologous Expression in Saccharomyces cerevisiae:
-
Objective: To express the mutated ERG11 allele in a controlled genetic background to assess its impact on this compound susceptibility.
-
Protocol:
-
A suitable S. cerevisiae strain, often one that is hypersusceptible to azoles, is chosen as the host.
-
The plasmid carrying the mutated ERG11 gene is transformed into the S. cerevisiae host. A control transformation with the wild-type ERG11 plasmid is also performed.
-
Transformed yeast cells are selected on appropriate media.
-
Successful expression of the Erg11 protein can be confirmed by Western blotting.
-
3. Antifungal Susceptibility Testing:
-
Objective: To quantitatively determine the change in this compound susceptibility conferred by the ERG11 mutation.
-
Protocol:
-
The minimum inhibitory concentration (MIC) of this compound for the S. cerevisiae strains expressing the wild-type and mutated ERG11 alleles is determined using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI).[3]
-
Serial dilutions of this compound are prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the yeast cells.
-
The plates are incubated at 37°C for 48 hours.
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth compared to a drug-free control.
-
Visualizing the Pathways and Processes
To better understand the mechanisms discussed, the following diagrams illustrate the ergosterol biosynthesis pathway and the experimental workflow for validating ERG11 mutations.
Caption: The ergosterol biosynthesis pathway, highlighting the critical step catalyzed by Erg11p and the inhibitory action of this compound.
Caption: A streamlined workflow for the experimental validation of ERG11 mutations in conferring this compound resistance.
References
- 1. The Role of ERG11 Point Mutations in the Resistance of Candida albicans to this compound in the Presence of Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Extensive ERG11 mutations associated with this compound-resistant Candida albicans isolated from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thecandidadiet.com [thecandidadiet.com]
- 5. Azole Resistance and ERG11 Mutation in Clinical Isolates of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The new mutation L321F in Candida albicans ERG11 gene may be associated with this compound resistance | Revista Iberoamericana de Micología [elsevier.es]
- 7. biorxiv.org [biorxiv.org]
- 8. Spectrum and functional properties of ERG11 gene mutations in this compound-resistant Candida albicans strains isolated from HIV-infected patients - Nesvizhsky - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 9. Mechanisms of this compound resistance in Candida albicans isolates from Japanese AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Mechanism of this compound Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Molecular Evaluation of the mRNA Expression of the ERG11, ERG3, CgCDR1, and CgSNQ2 Genes Linked to this compound Resistance in Candida glabrata in a Colombian Population - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
